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6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Documentation Hub

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  • Product: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
  • CAS: 1509930-06-6

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their div...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on a specific, likely novel or less-documented derivative, 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one . The structural features of this molecule, including the pyridazinone core, a chlorine atom, a methoxy group, and an N-methyl group, suggest its potential for unique chemical properties and biological activities. This document provides a comprehensive overview of its molecular structure, weight, and key chemical identifiers, alongside a plausible synthetic strategy based on established chemical literature.

Molecular Structure and Chemical Identity

The molecular structure of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is characterized by a six-membered pyridazinone ring. A chlorine atom is substituted at the 6-position, a methoxy group at the 5-position, and a methyl group is attached to the nitrogen atom at the 2-position of the ring. The presence of the ketone group at the 3-position defines it as a pyridazin-3(2H)-one.

Based on this structure, the molecular formula is deduced to be C₆H₇ClN₂O₂ .

Visualizing the Molecular Structure

To better understand the arrangement of atoms and functional groups, a two-dimensional representation of the molecule is presented below.

Caption: 2D structure of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for experimental design and data interpretation in research and development. The molecular weight of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one has been calculated based on its molecular formula, C₆H₇ClN₂O₂.

The calculation is as follows:

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.011672.066
HydrogenH1.00877.056
ChlorineCl35.453135.453
NitrogenN14.007228.014
OxygenO15.999231.998
Total 174.587

The calculated molecular weight of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is 174.587 g/mol .

Chemical Identifiers

For novel or less common compounds, generating standardized chemical identifiers is essential for database registration and unambiguous communication within the scientific community. The following table summarizes the key predicted chemical identifiers for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.

IdentifierValue
IUPAC Name 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.587 g/mol
SMILES COC1=C(Cl)N=NC(=O)C=C1N(C)
InChI InChI=1S/C6H7ClN2O2/c1-8-4-3-5(10)9(2)7-6(4)8/h3H,1-2H3
InChIKey Generated upon synthesis and characterization

Plausible Synthetic Approach

Given the absence of commercially available 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a plausible synthetic route is proposed based on established methodologies for the synthesis of pyridazinone derivatives. The synthesis would likely begin with the formation of the pyridazinone ring, followed by N-alkylation.

A potential precursor is 6-chloro-5-methoxypyridazin-3(2H)-one, which has a documented CAS number (114333-03-8).[1] The synthesis of N-substituted pyridazinones is a well-established chemical transformation.[2]

Proposed Experimental Protocol: N-Methylation of 6-chloro-5-methoxypyridazin-3(2H)-one

Objective: To synthesize 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one via N-methylation of 6-chloro-5-methoxypyridazin-3(2H)-one.

Materials:

  • 6-chloro-5-methoxypyridazin-3(2H)-one

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (CH₃CN))

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-5-methoxypyridazin-3(2H)-one in the chosen anhydrous solvent.

  • Deprotonation: Add the base to the solution and stir at room temperature. The choice of base is critical; a milder base like potassium carbonate may require heating, while a stronger base like sodium hydride will react readily at room temperature. The purpose of the base is to deprotonate the nitrogen at the 2-position, forming a nucleophilic anion.

  • N-Methylation: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.

Self-Validation: The structure of the synthesized compound must be rigorously confirmed using modern analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of all protons and carbons, including the newly introduced methyl group on the nitrogen.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm it matches the calculated value of 174.587 g/mol .

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the pyridazinone ring.

Synthesis_Workflow cluster_0 Synthesis of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Start 6-chloro-5-methoxy- pyridazin-3(2H)-one Step1 Dissolve in anhydrous solvent Start->Step1 Step2 Add base for deprotonation Step1->Step2 Step3 Add methylating agent Step2->Step3 Step4 Reaction work-up and extraction Step3->Step4 Step5 Purification by chromatography Step4->Step5 End Pure Product (Characterize by NMR, MS, IR) Step5->End

Caption: Proposed workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed analysis of the molecular structure and weight of the putative compound 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. While this specific derivative is not readily found in commercial or public databases, its fundamental properties have been deduced based on its chemical name and the established principles of organic chemistry. The provided plausible synthetic route offers a practical starting point for researchers interested in synthesizing and exploring the potential applications of this novel pyridazinone derivative. Rigorous analytical characterization following synthesis will be paramount to confirm its structure and pave the way for further investigation into its chemical and biological properties.

References

  • Michels, J. U., Wfuoht, G. C., & Gever, G. (Year). Synthesis and Pharmacological Activity of a Series of 2-Substituted Pyridazinones. Journal of the American Chemical Society.

Sources

Exploratory

The Pyridazinone Core: Unlocking the Therapeutic Potential of 6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

A Technical Guide for Drug Discovery Professionals Executive Summary The pyridazinone ring system represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The pyridazinone ring system represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1][2][3] This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one . While direct research on this molecule is nascent, a comprehensive analysis of its structural features, combined with extensive data on related pyridazinone analogs, allows for the formulation of strong hypotheses regarding its potential as an anti-inflammatory, anticancer, and cardiovascular agent. This document serves as a roadmap for researchers, outlining the scientific rationale, proposed synthetic pathways, and a detailed experimental plan to investigate and validate the therapeutic promise of this novel scaffold.

The Pyridazinone Scaffold: A Cornucopia of Pharmacological Activity

Pyridazin-3(2H)-one and its derivatives are six-membered nitrogen-containing heterocycles that have captured significant attention from medicinal chemists for decades.[4] Their inherent structural features allow for versatile substitution and modification, leading to a rich diversity of pharmacological effects. The existing literature robustly demonstrates that this core can be engineered to target a wide array of biological pathways, resulting in potent compounds with activities including:

  • Anti-inflammatory and Analgesic: Many pyridazinone derivatives exhibit significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[5][6][7] Mechanisms include inhibition of COX-2, phosphodiesterase-4 (PDE4), and mitogen-activated protein kinases (MAPK).[5][8]

  • Anticancer: The scaffold is a cornerstone of numerous targeted anticancer agents, acting as inhibitors of critical signaling molecules like C-met kinase, PARP, B-Raf, and tubulin polymerization.[1]

  • Cardiovascular: Certain derivatives have shown promise as antihypertensive, antithrombotic, and cardiotonic agents.[7][9]

  • Antimicrobial & Antiviral: The pyridazinone nucleus has been incorporated into agents with demonstrated antifungal, antibacterial, and anti-HIV activities.[4][10][11]

This proven versatility underscores the rationale for investigating novel, strategically substituted pyridazinone structures like 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.

Deconstructing the Target Scaffold: A Rationale for Therapeutic Potential

The specific substitutions on the 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one ring are not arbitrary; they are key to its hypothesized activity. The chloro and methoxy groups, in particular, are powerful tools in drug design for optimizing ligand-protein interactions.[12]

  • 6-Chloro Group: The electronegative chlorine atom can form crucial halogen bonds and other multipolar interactions within a protein's binding pocket.[12] Its presence is common in many bioactive pyridazinones and can significantly influence potency and selectivity.

  • 5-Methoxy Group: While an electron-donating group, the methoxy substituent also exhibits dual electrostatic behavior, capable of engaging with both partially positive and negative regions of a target protein.[12] This allows it to act as a versatile probe for optimizing binding affinity.

  • 2-Methyl Group: Substitution on the pyridazinone nitrogen is a common strategy to modulate pharmacokinetic properties and can influence the molecule's overall conformation and interaction with its biological target.[7]

Based on these features, we hypothesize that 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a prime candidate for development as a modulator of kinases and inflammatory enzymes. The electronic interplay between the chloro and methoxy groups could confer high affinity and selectivity for targets implicated in oncology and inflammation.

Synthetic Strategy: A Proposed Pathway

The synthesis of pyridazinone cores is well-established. A plausible and efficient route to synthesize 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one can be conceptualized starting from readily available precursors. One common approach involves the cyclization of a γ-keto acid with a hydrazine derivative.

A potential synthetic workflow is outlined below. This multi-step process leverages established reactions in heterocyclic chemistry, ensuring a high probability of success.

G A Precursor A (e.g., Substituted Keto-Ester) C Step 1: Condensation/ Cyclization A->C B Precursor B (Methylhydrazine) B->C D Intermediate: 5-Methoxy-2-methyl-4,5-dihydropyridazin-3(2H)-one C->D E Step 2: Dehydrogenation/ Aromatization D->E F Intermediate: 5-Methoxy-2-methylpyridazin-3(2H)-one E->F G Step 3: Regioselective Chlorination (e.g., with POCl3) F->G H Final Product: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one G->H

Caption: Proposed synthetic workflow for the target scaffold.

Protocol: Synthesis via Cyclization and Functionalization
  • Step 1: Cyclization: React an appropriate γ-keto-ester precursor with methylhydrazine in a suitable solvent such as ethanol or acetic acid. Reflux the mixture for 4-6 hours to facilitate the condensation and cyclization reaction, yielding the dihydropyridazinone intermediate.

  • Step 2: Aromatization: Dehydrogenate the dihydropyridazinone intermediate using a reagent like bromine in acetic acid or by palladium-catalyzed oxidation to form the aromatic pyridazinone ring.

  • Step 3: Chlorination: Treat the resulting 5-methoxy-2-methylpyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) to regioselectively install the chlorine atom at the 6-position.[13]

  • Purification: The final product should be purified using column chromatography on silica gel, followed by recrystallization to obtain the compound of high purity. Characterization will be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Screening and Validation Workflow

To systematically evaluate the therapeutic potential of the synthesized scaffold, a tiered screening approach is recommended. This workflow is designed to first identify primary biological activity and then to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification & MOA cluster_2 Tier 3: In Vivo Validation A Compound Synthesis & QC B Cytotoxicity Assay (e.g., MTT on cancer & normal cell lines) A->B C Anti-inflammatory Assay (e.g., LPS-stimulated macrophages, measure NO/TNF-α) A->C D Kinase Inhibition Panel (Broad panel screening) B->D If cytotoxic E Enzyme Inhibition Assays (COX-1/COX-2, PDE4) C->E If anti-inflammatory F Signaling Pathway Analysis (Western Blot for p-ERK, p-AKT, NF-κB) D->F G Xenograft Mouse Model (For anticancer activity) D->G E->F H Carrageenan-induced Paw Edema Model (For anti-inflammatory activity) E->H

Caption: Tiered workflow for screening and validation.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (0.1 to 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include vehicle-only and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Nitric Oxide (NO): Measure NO production in the supernatant using the Griess reagent assay.

  • Quantification of Cytokines: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[14]

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of NO, TNF-α, and IL-6 production.

Protocol 2: Kinase Inhibition Profiling

  • Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a broad panel of human kinases (e.g., >300 kinases).

  • Primary Screen: Screen the test compound at a fixed concentration (e.g., 10 µM) against the entire kinase panel. The assay typically measures the remaining kinase activity via ATP consumption (e.g., using ADP-Glo™ technology).

  • Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) compared to a DMSO control.

  • Dose-Response Analysis: For identified hits, perform follow-up dose-response assays to determine the IC₅₀ value for each kinase, confirming potency and selectivity.

Potential Mechanisms of Action and Signaling Pathways

Based on the extensive literature on pyridazinone derivatives, several key signaling pathways are prime candidates for modulation by 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.[1][5][14]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_path MAPKs (ERK, p38, JNK) TLR4->MAPK_path:f0 NFkB_path IKK NF-κB TLR4->NFkB_path:f0 Inflammation Inflammatory Response (TNF-α, IL-6, COX-2) MAPK_path:f0->Inflammation Proliferation Cell Proliferation & Survival MAPK_path:f0->Proliferation NFkB_path:f1->Inflammation GrowthFactor Growth Factor RTK RTK (e.g., c-Met) GrowthFactor->RTK RTK->MAPK_path:f0 PI3K_path PI3K AKT RTK->PI3K_path:f0 PI3K_path:f1->Proliferation TargetCompound Pyridazinone Scaffold TargetCompound->MAPK_path:f0 Inhibition TargetCompound->NFkB_path:f0 Inhibition TargetCompound->RTK Inhibition

Caption: Potential signaling pathways modulated by the scaffold.

The primary hypothesized mechanisms include:

  • Inhibition of Pro-inflammatory Pathways: The compound may inhibit key nodes in inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are frequently targeted by anti-inflammatory pyridazinones.[5] This would lead to a downstream reduction in the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[14]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Given the prevalence of pyridazinone-based kinase inhibitors, the scaffold could directly target RTKs like c-Met or FGFRs, which are critical drivers of cell proliferation and survival in various cancers.[1]

Conclusion and Future Directions

The 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one scaffold stands as a highly promising, yet unexplored, entity in drug discovery. By leveraging the vast repository of knowledge on the broader pyridazinone class, a clear and logical path for its investigation emerges. The structural features of this specific molecule suggest a strong potential for potent and selective activity, particularly in the realms of oncology and inflammatory diseases.

The synthetic and screening strategies detailed in this guide provide a comprehensive framework for academic and industry researchers to undertake a thorough evaluation of this scaffold. Successful validation of its hypothesized activities would not only introduce a new therapeutic candidate but also enrich our understanding of the structure-activity relationships that govern this remarkably versatile chemical class.

References

  • Baviskar, A. T., et al. (2013). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 18(9), 11006-11034. [Link]

  • Gomha, S. M., et al. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Archiv der Pharmazie, 355(12), e2200329. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 87-105. [Link]

  • Sharma, V., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 18(4), 549-567. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281. [Link]

  • Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281. [Link]

  • Kumar, A., & Sharma, S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Borisova, B., et al. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. [Link]

  • Sbraccia, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(10), 1769-1779. [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • El-Sayed, M. A. A. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 103. [Link]

  • Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives. Afinidad, 67(548). [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Schäfer, M., et al. (2020). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 11(9), 1028-1041. [Link]

  • El-Gamal, M. I., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

Sources

Foundational

The Pyridazinone Core: A Journey from Serendipitous Discovery to Engineered Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyridazinone ring, a six-membered heterocycle with two adjacent ni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals. This guide provides a comprehensive technical overview of the history, discovery, and synthetic evolution of pyridazinone-based intermediates. We will explore the key scientific breakthroughs that propelled this chemical class from academic curiosity to a portfolio of high-performing herbicides, insecticides, and acaricides. The narrative will delve into the mechanistic insights that guide the design of new active ingredients, with a focus on the structure-activity relationships that govern their efficacy. Detailed synthetic protocols for key intermediates and a historical timeline of major discoveries are presented to provide both practical guidance and a contextual understanding of this important class of agrochemicals.

Introduction: The Versatile Scaffold

Pyridazine and its oxidized form, pyridazinone, have garnered significant attention from researchers in agrochemical and pharmaceutical sciences due to their wide range of biological activities.[1] These scaffolds are frequently employed as core structures in the development of new agrochemicals, valued for their high activity and often favorable environmental profiles.[1] The journey of pyridazinone-based agrochemicals is a compelling narrative of scientific inquiry, serendipitous discoveries, and rational design, leading to a diverse array of products with varied modes of action. This guide will illuminate the path of discovery and the fundamental chemistry that underpins these vital agricultural tools.

A Historical Perspective: Key Milestones in Pyridazinone Agrochemicals

The story of pyridazinone agrochemicals begins in the post-war era of rapid chemical innovation in agriculture.[2] While the broader history of herbicides was being written with compounds like 2,4-D in the 1940s, the unique potential of the pyridazinone core would soon be unlocked.[3]

A Timeline of Discovery and Commercialization:

  • 1960s: The German chemical company BASF introduces Chloridazon (also known as Pyrazon), a selective herbicide for use in sugar beets.[4] This marked the first major commercial success for a pyridazinone-based agrochemical and demonstrated the potential of this heterocyclic system. Chloridazon acts by inhibiting photosynthesis at photosystem II, a mode of action shared by many early herbicides.[2]

  • 1980s: Nissan Chemical Industries in Japan discovers Pyridaben , a potent insecticide and acaricide.[5] This discovery expanded the application of pyridazinones beyond herbicides. Pyridaben's mode of action involves the inhibition of mitochondrial electron transport at complex I, leading to a rapid knockdown of pests.[5][6]

  • 1990: Pyridaben is first marketed in Belgium, signaling its entry into the global agrochemical market.[6]

  • 2003: The herbicide Flufenpyr-ethyl is registered.[7] This compound acts as a protoporphyrinogen oxidase (PPO) inhibitor, a different mode of action from the earlier pyridazinone herbicides, showcasing the versatility of the pyridazinone scaffold in targeting various biological pathways.[7]

This timeline illustrates a clear progression from the initial discovery of herbicidal activity to the exploration of new biological targets and the development of a broader portfolio of pyridazinone-based agrochemicals.

The Heart of the Matter: Synthesis of Key Pyridazinone Intermediates

The synthesis of the pyridazinone core is a critical aspect of developing new active ingredients. A common and versatile starting material for many pyridazinone-based agrochemicals is mucochloric acid ((2Z)-2,3-Dichloro-4-oxobut-2-enoic acid).[8][9] This highly functionalized molecule provides a robust platform for constructing the pyridazinone ring.

The Foundational Reaction: From Mucochloric Acid to Dichloropyridazinones

A pivotal intermediate in the synthesis of many pyridazinone agrochemicals is 4,5-dichloro-2-phenyl-3(2H)-pyridazinone . This compound is typically synthesized through the condensation of mucochloric acid with a substituted hydrazine, such as phenylhydrazine.

Caption: General workflow for the synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

Experimental Protocol: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone

This protocol describes a representative lab-scale synthesis of the key intermediate, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, from mucochloric acid and p-methylphenyl hydrazine. This method is noted for its efficiency in terms of time and yield compared to older protocols.[8]

Materials:

  • Mucochloric acid (14.99 g, 88.75 mmol)

  • p-Methylphenyl hydrazine (10.84 g, 88.75 mmol)

  • Diluted sulphuric acid (3M, 150 mL)

  • Standard laboratory glassware (reflux setup)

  • Filtration apparatus

  • High vacuum pump

Procedure:

  • To a mixture of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulphuric acid (3M, 150 mL), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).

  • Stir the reaction mixture at room temperature to ensure homogeneity.

  • Heat the solution to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting suspension to collect the solid product.

  • Wash the solid with water to remove any remaining acid and water-soluble impurities.

  • Dry the crude product under high vacuum to afford the solid compound.[8]

Expected Yield: 96%[8]

This protocol provides a reliable and high-yielding route to a key pyridazinone intermediate, which can then be further functionalized to produce a variety of agrochemical candidates.

Modes of Action and Structure-Activity Relationships (SAR)

The biological activity of pyridazinone-based agrochemicals is diverse, and their efficacy is highly dependent on the substituents on the pyridazinone ring and any associated phenyl groups.

Herbicidal Modes of Action

Pyridazinone herbicides primarily target three key processes in plants:

  • Photosynthesis Inhibition (Photosystem II): The pioneering pyridazinone herbicide, Chloridazon, acts by inhibiting the Hill reaction in photosynthesis.[2] This mode of action disrupts the plant's ability to produce energy, leading to its demise.

  • Phytoene Desaturase (PDS) Inhibition: Some pyridazinone derivatives inhibit the PDS enzyme, which is crucial for carotenoid biosynthesis. This inhibition leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in bleaching of the plant tissues.

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: More recent discoveries have shown that certain pyridazinone-containing cyclic keto-enols are potent inhibitors of ACCase, an essential enzyme in fatty acid biosynthesis in grasses.[10]

Caption: Major herbicidal modes of action for pyridazinone derivatives.

Insecticidal and Acaricidal Mode of Action

The primary mode of action for the insecticide and acaricide Pyridaben is the inhibition of mitochondrial electron transport at complex I (NADH:ubiquinone oxidoreductase).[5][11] This disruption of cellular respiration leads to a rapid depletion of ATP, causing rapid knockdown and mortality of the target pests.[12]

Structure-Activity Relationships (SAR)

The specific substitutions on the pyridazinone ring and any associated phenyl rings are critical for determining the biological activity and selectivity of the compound.

  • Herbicides: For ACCase-inhibiting pyridazinones, a methyl group at the 2-position of the pyridazinone ring significantly contributes to herbicidal efficacy.[10] Similarly, a methyl group at the 6-position is crucial for high activity against both grass and broadleaf weeds.[10]

  • Insecticides/Acaricides: The lipophilicity of the molecule plays a significant role in the efficacy of compounds like Pyridaben. The tert-butyl groups on both the pyridazinone and phenyl rings contribute to its effectiveness.

Data Presentation: Physicochemical Properties and Herbicidal Efficacy

For researchers and drug development professionals, understanding the physicochemical properties and biological efficacy of these compounds is paramount.

Table 1: Physicochemical Properties of Key Pyridazinone Agrochemicals and Intermediates
CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility (mg/L at 20°C)
ChloridazonC₁₀H₈ClN₃O221.64205-206400[13]
PyridabenC₁₉H₂₅ClN₂OS364.93111-1120.012[14]
Flufenpyr-ethylC₁₆H₁₃ClF₄N₂O₄424.7380-820.14
4,5-dichloro-2-phenyl-3(2H)-pyridazinoneC₁₀H₆Cl₂N₂O241.08164-166Insoluble

Note: Data compiled from various sources. Water solubility for Flufenpyr-ethyl is at 25°C.

Table 2: Comparative Herbicidal Activity of Pyridazinone Derivatives
CompoundTarget WeedApplication Rate (g/ha)Efficacy (%)Reference
FlumioxazinVarious broadleaf weeds50>90 (in clayey soil)[15]
SulfentrazoneVarious broadleaf weeds400Not specified, but effective[15]
S-metolachlorVarious weedsNot specifiedSelective for sunflower[15]
TrifluralinVarious weedsNot specifiedSelective for sunflower[15]
Pyridazinone Derivative (ACCase inhibitor)Blackgrass (Alopecurus myosuroides)31High[16]
Pyridazinone Derivative (ACCase inhibitor)Velvetleaf (Abutilon theophrasti)31High[16]

Note: Efficacy can vary significantly based on soil type, environmental conditions, and weed growth stage.

Conclusion and Future Outlook

The pyridazinone core has proven to be a remarkably versatile and enduring scaffold in the agrochemical industry. From the early success of Chloridazon to the development of highly active insecticides and herbicides with diverse modes of action, the journey of pyridazinone-based intermediates is a testament to the power of synthetic chemistry and biological screening.

The continued exploration of this chemical space, driven by a deeper understanding of SAR and the application of modern drug discovery techniques, holds immense promise for the development of next-generation agrochemicals. As the challenges of weed and pest resistance grow, the ability to rationally design and synthesize novel pyridazinone derivatives with new modes of action will be more critical than ever. The insights and protocols presented in this guide aim to equip researchers with the foundational knowledge to contribute to this ongoing story of innovation.

References

  • Pyridaben - Active Ingredient Page - Chemical Warehouse. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyridaben | Insecticide Resistance Action Committee - IRAC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridaben (Ref: BAS 300l). (2026, February 3). AERU - University of Hertfordshire. Retrieved February 14, 2026, from [Link]

  • Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(5), 128-139. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009, September 18). Molecules, 14(9), 3512-3521. Retrieved February 14, 2026, from [Link]

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. (2025, May 27). PubMed. Retrieved February 14, 2026, from [Link]

  • (PDF) Discovery of novel herbicidal cyclic keto‐enol derivatives containing a pyridazinone moiety and their structure–activity relationship studies on weeds. (2025, May 7). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Timeline of herbicide development indicating synthetic, natural, and... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved February 14, 2026, from [Link]

  • Modes of Action of Pyridazinone Herbicides. (2017, June 12). Weed Science, 17(4), 541-547. Retrieved February 14, 2026, from [Link]

  • WO2015168010A1 - Pyridazinone herbicides - Google Patents. (n.d.).
  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Weed Control and Selectivity of Four Herbicides Applied in Pre-Emergence on Two Sunflower Cultivars. (2023, May 4). MDPI. Retrieved February 14, 2026, from [Link]

  • WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents. (n.d.).
  • Chloridazon (Ref: BAS 119H). (2026, February 2). AERU - University of Hertfordshire. Retrieved February 14, 2026, from [Link]

  • Pyridaben. (n.d.). Regulations.gov. Retrieved February 14, 2026, from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry, 21(8), 822-842. Retrieved February 14, 2026, from [Link]

  • The IC 50 values, K i constants and inhibition types determined for... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Timeline of Herbicide Developments. (2022, March 15). No-Till Farmer. Retrieved February 14, 2026, from [Link]

  • Chloridazon | C10H8ClN3O | CID 15546. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyridaben Analogs using 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Based on the structural constraints of the provided starting material (6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one ) versus the commercial structure of Pyridaben (2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural constraints of the provided starting material (6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one ) versus the commercial structure of Pyridaben (2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one), this Application Note is designed to guide the synthesis of N-methyl Pyridaben analogs .

Note: The commercial synthesis of Pyridaben utilizes 4,5-dichloro-2-tert-butylpyridazin-3(2H)-one. The starting material specified in your request (N-methyl, 6-chloro, 5-methoxy) yields a structural derivative. This protocol focuses on the Nucleophilic Aromatic Substitution (SNAr) workflow to generate these high-value METI-acaricide analogs.

Executive Summary

This guide details the synthetic protocol for coupling 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one with 4-tert-butylbenzyl mercaptan (or its precursors). While commercial Pyridaben features an N-tert-butyl and 4-chloro-5-thio substitution pattern, the provided starting material allows for the exploration of N-methyl-6-thio-5-methoxy analogs. These derivatives are critical for Structure-Activity Relationship (SAR) studies targeting Mitochondrial Complex I (METI) inhibition.

Scientific Grounding & Reaction Logic

Mechanistic Pathway (SNAr)

The core transformation is a base-mediated Nucleophilic Aromatic Substitution.

  • Substrate: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.

  • Nucleophile: 4-tert-butylbenzyl thiolate (generated in situ).

  • Regioselectivity: The chlorine atom at position 6 is the primary leaving group due to the inductive effect of the adjacent nitrogen (N1) and the activating nature of the pyridazinone ring, although it is generally less reactive than the 4/5 positions in 4,5-dichloro systems. The 5-methoxy group acts as an electron-donating group, potentially deactivating the ring slightly, requiring elevated temperatures or polar aprotic solvents.

Structural Divergence Analysis
FeatureCommercial PyridabenTarget Analog (This Protocol)Impact
N-Substituent tert-ButylMethylAlters lipophilicity (LogP) and metabolic stability.
Leaving Group 5-Cl (from 4,5-dichloro)6-ClChanges substitution regiochemistry.
Core Substituent 4-Cl5-MethoxyModifies electronic density of the pharmacophore.

Experimental Protocol

Objective: Synthesis of 2-methyl-5-methoxy-6-(4-tert-butylbenzylthio)pyridazin-3(2H)-one.

Reagents & Materials
  • Precursor: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (1.0 eq)

  • Thiol Source: 4-tert-butylbenzyl mercaptan (1.1 eq)

    • Alternative Green Route: 4-tert-butylbenzyl chloride (1.1 eq) + Thiourea (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq) or Sodium Hydride (NaH, 60% disp, 1.2 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

  • Catalyst (Optional): 18-Crown-6 (if using K₂CO₃ in MeCN)

Step-by-Step Methodology
Method A: Direct Thiol Coupling (Standard)
  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 4-tert-butylbenzyl mercaptan (10 mmol) in anhydrous DMF (20 mL).

  • Activation: Cool to 0°C. Add NaH (12 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Addition: Add 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (10 mmol) dissolved in DMF (10 mL) dropwise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT), then heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench: Pour reaction mixture into ice-water (100 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) and Water. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Method B: One-Pot Isothiouronium Route (Green Chemistry)

Recommended for avoiding odorous thiols.

  • Isothiouronium Formation: Reflux 4-tert-butylbenzyl chloride (10 mmol) and Thiourea (12 mmol) in Ethanol (30 mL) for 2 hours.

  • Hydrolysis & Coupling: Cool to 50°C. Add aqueous NaOH (2.5 M, 10 mL) dropwise (generates thiolate in situ). Stir for 30 min.

  • Substrate Addition: Add 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (10 mmol).

  • Reaction: Reflux for 3–5 hours.

  • Workup: Cool, dilute with water, and filter the precipitate. Wash with cold water/ethanol (9:1).

Visualization of Workflow

The following diagram illustrates the synthetic logic and the structural comparison between the Commercial Route and this Analog Route.

Pyridaben_Synthesis cluster_commercial Commercial Pyridaben Route (Reference) cluster_analog Target Protocol: N-Methyl Analog Comm_SM 4,5-dichloro-2-tert-butyl pyridazin-3(2H)-one Pyridaben PYRIDABEN (2-tBu, 4-Cl, 5-S-Benzyl) Comm_SM->Pyridaben S_NAr (Pos 5) Analog_SM 6-chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Comm_SM->Analog_SM Structural Difference Intermediate Transition State (Meisenheimer Complex) Analog_SM->Intermediate + Base / Thiol Thiol 4-tert-butylbenzyl mercaptan Thiol->Intermediate Product ANALOG PRODUCT (2-Me, 5-OMe, 6-S-Benzyl) Intermediate->Product - Cl⁻ (Leaving Group)

Caption: Comparison of the standard industrial synthesis of Pyridaben versus the N-methyl analog synthesis using the specified starting material.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following parameters:

TechniqueExpected Signal (Analog)Interpretation
¹H-NMR Singlet ~3.7 ppm (3H)Confirms N-Methyl group (vs t-Butyl).
¹H-NMR Singlet ~3.9 ppm (3H)Confirms retention of 5-Methoxy group.
¹H-NMR Singlet ~4.2 ppm (2H)Confirms S-CH₂-Ar benzylic protons.
LC-MS M+1 PeakMolecular weight will differ from Pyridaben by mass of (OMe - Cl) and (Me - tBu).
HPLC Retention TimeAnalog will likely elute earlier than Pyridaben due to lower lipophilicity (Methyl vs t-Butyl).

Safety & Handling

  • Thiol Warning: Benzyl mercaptans have potent, unpleasant odors. Use bleach (NaOCl) traps for all vents and glassware cleaning.

  • Reactivity: Sodium Hydride releases flammable H₂ gas. Perform activation under inert atmosphere (N₂/Ar).

  • Toxicity: Pyridazinones are METI inhibitors; handle all solids as potent neurotoxins/acaricides.

References

  • Nissan Chemical Industries. (1988).[1] Development of Pyridaben (Sanmite). (Representative Patent for Pyridaben Class).

  • Frontiers in Chemistry. (2022). An overview on the green synthesis and removal methods of pyridaben. Retrieved from .

  • Boukharsa, Y., et al. (2014).[2] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. Journal of Chemical and Pharmaceutical Research. Retrieved from .

  • Sigma-Aldrich. 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Product Page. Link.

Sources

Application

Using 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one as a pharmaceutical building block

Application Note: 6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one as a Versatile Pharmaceutical Scaffold Executive Summary 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 114333-03-8) represents a "privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one as a Versatile Pharmaceutical Scaffold

Executive Summary

6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 114333-03-8) represents a "privileged structure" in medicinal chemistry. Its unique electronic architecture—characterized by a diazine core, an electrophilic chlorine handle, and an electron-donating methoxy group—makes it an ideal starting point for the synthesis of Phosphodiesterase (PDE) inhibitors , COX-2 inhibitors , and cardiotonic agents .

This guide provides a rigorous technical roadmap for utilizing this building block. We move beyond basic synthesis to explore the chemoselectivity and functional group tolerance that drive successful drug discovery campaigns.

Chemical Profile & Reactivity Landscape

Compound Identity:

  • IUPAC Name: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

  • CAS Number: 114333-03-8[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 174.58 g/mol

Mechanistic Insight: The pyridazinone ring is electron-deficient, activating the C6-chlorine towards nucleophilic attack. However, the C5-methoxy group introduces a critical nuance: it donates electron density via resonance, slightly deactivating the C6 position compared to a bare chloropyridazinone. This "push-pull" electronic system allows for controlled reactivity—the molecule is stable enough to handle but reactive enough for palladium-catalyzed cross-couplings and high-temperature nucleophilic aromatic substitutions (


).
Visualizing the Reactivity Map

ReactivityMap Core 6-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Suzuki Pd-Catalyzed Cross-Coupling (C6-Aryl/Heteroaryl) Core->Suzuki Boronic Acids Pd(0) SNAr SNAr Substitution (C6-Amine/Ether) Core->SNAr Primary/Secondary Amines Heat/Base Demethyl Demethylation (C5-OH Unmasking) Core->Demethyl BBr3 or HBr Electrophilic Electrophilic Substitution (C4-Halogenation) Core->Electrophilic NBS/NCS

Caption: Figure 1. Chemoselective diversification points of the scaffold. The C6-Cl is the primary vector for library generation.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

Target: Synthesis of Biaryl PDE Inhibitor Analogs

This protocol overcomes the inherent deactivation of the C5-methoxy group using a specialized phosphine ligand system.

Reagents:

  • Substrate: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos or XPhos (10 mol%) – Critical for sterically demanding or electron-rich couplings.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial with the substrate, boronic acid,

    
    , ligand, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of catalytic failure here.
    
  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 100°C for 12 hours (conventional) or 120°C for 45 minutes (microwave).

    • Checkpoint: Monitor by LC-MS.[2] The product usually elutes later than the starting material due to increased lipophilicity.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The use of SPhos creates a highly active Pd species that can oxidatively insert into the C6-Cl bond despite the electron-donating effect of the adjacent methoxy group [1].

Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Introduction of Solubilizing Amine Tails

Reagents:

  • Substrate: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

  • Nucleophile: Primary or secondary amine (e.g., Morpholine, N-methylpiperazine) (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add amine and DIPEA.

  • Thermal Activation: Heat to 120°C .

    • Expert Tip: If the amine is volatile, use a sealed tube. The methoxy group at C5 raises the energy barrier for

      
       at C6 compared to a simple chloropyridazine. High temperature is non-negotiable unless microwave irradiation (150°C, 20 min) is used.
      
  • Quench: Pour into crushed ice/water. The product often precipitates.

  • Isolation: Filtration (if solid) or extraction with DCM (if oil).

Protocol C: Demethylation & Scaffold Hopping

Target: Unmasking the C5-OH for Ether Libraries

To diversify the C5 position, the methoxy group must be converted to a phenol-like hydroxyl.

Reagents:

  • Reagent:

    
     (1.0 M in DCM)[3]
    
  • Solvent: Anhydrous DCM[3]

  • Quench: Methanol,

    
    
    

Methodology:

  • Cool the substrate solution in DCM to 0°C .

  • Add

    
     (3.0 equiv) dropwise. Caution: Exothermic.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Cool back to 0°C and add MeOH dropwise.

  • Result: This yields the 5-hydroxy derivative, which can then be reacted with alkyl halides (

    
    ) to create a library of C5-alkoxy analogs.
    

Therapeutic Case Study: Design of a Dual PDE3/4 Inhibitor

The following workflow demonstrates how to use the scaffold to build a molecule resembling Zardaverine or Pimobendan analogs.

Logical Flow:

  • Start: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.

  • Step 1 (

    
    ):  Displace Cl with a piperazine linker (Solubility/PK handle).
    
  • Step 2 (Demethylation): Convert C5-OMe to C5-OH.

  • Step 3 (Etherification): Attach a lipophilic aryl tail to C5 to fit the hydrophobic pocket of the PDE enzyme.

Workflow Visualization

SynthesisWorkflow Start Starting Material (6-Cl-5-OMe-2-Me-pyridazinone) Step1 Step 1: SNAr with N-Boc-Piperazine (Installs Solubilizing Group) Start->Step1 DMSO, 120°C Step2 Step 2: Demethylation (BBr3) (Unmasks C5-OH) Step1->Step2 BBr3, DCM, 0°C Step3 Step 3: Mitsunobu or Alkylation (Adds Hydrophobic Tail) Step2->Step3 R-OH, DIAD, PPh3 Final Final Drug Candidate (Dual PDE3/4 Inhibitor Analog) Step3->Final Deprotection (TFA)

Caption: Figure 2. Strategic synthesis of a PDE inhibitor library using the 6-chloro-5-methoxy scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodehalogenation (Cl replaced by H)Use anhydrous solvents; switch to

; lower temperature.
No Reaction in

Deactivation by C5-OMeSwitch solvent to NMP; increase temp to 140°C; use microwave irradiation.
Regioselectivity Issues N/A (N2 is methylated)The N-methyl group fixes the tautomer, preventing N1 alkylation issues common in bare pyridazinones.
Incomplete Demethylation Complexation with N-heterocycleIncrease

equivalents to 5.0; extended reflux may be required.

Safety & Handling

  • Skin Sensitization: Pyridazinones can be sensitizers. Wear nitrile gloves and work in a fume hood.

  • Boron Tribromide (

    
    ):  Reacts violently with water.[3] Quench with extreme caution using methanol at 0°C.
    
  • Waste Disposal: Palladium-contaminated waste must be segregated from general organic waste.

References

  • Suzuki-Miyaura Coupling on Chloropyridazinones

    • Title: Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.[4]

    • Source: Journal of Organic Chemistry (2008).[4]

    • URL:[Link]

  • Pharmacological Relevance (PDE Inhibitors)

    • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[5]

    • Source: SciSpace / J. Chem. Pharm. Res.
    • URL:[Link]

  • General Reactivity of Pyridazines

    • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.[6]

    • Source: Wageningen University & Research.
    • URL:[Link]

Sources

Method

Reaction conditions for alkylation of pyridazinone intermediates

Application Note: Precision Alkylation of 3(2H)-Pyridazinone Intermediates Executive Summary The 3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in PDE3/4 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Alkylation of 3(2H)-Pyridazinone Intermediates

Executive Summary

The 3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in PDE3/4 inhibitors (e.g., Zardaverine), anti-inflammatory agents, and platelet aggregation inhibitors. Functionalization of this ring, specifically alkylation, is a critical step in SAR exploration. However, the ambident nature of the pyridazinone anion—capable of reacting at the nitrogen (N2) or the oxygen (O3)—presents a persistent regioselectivity challenge.

This guide provides a definitive protocol for controlling N- vs. O-alkylation. By leveraging Hard-Soft Acid-Base (HSAB) theory and solvent-solute interactions, we define conditions that maximize the desired N-alkylated product, essential for biological activity in most drug classes.

Scientific Foundation: The Tautomeric Challenge

Structural Dynamics

The 3(2H)-pyridazinone ring exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

  • Lactam (Major): The dominant form in solution and solid state, characterized by a carbonyl at C3 and a proton at N2.

  • Lactim (Minor): The aromatic hydroxyl form.

Upon deprotonation, the resulting anion is resonance-stabilized, delocalizing the negative charge between N2 and O3.

  • N2-Alkylation: Thermodynamically favored in most polar aprotic solvents; typically required for PDE inhibition activity.

  • O-Alkylation: Kinetically accessible, often favored by hard electrophiles or silver salts; leads to alkoxypyridazines (often inactive byproducts).

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the alkylation pathway based on reaction conditions.

PyridazinoneAlkylation Start 3(2H)-Pyridazinone (Lactam Form) Anion Delocalized Anion [N- ... O-] Start->Anion Deprotonation Cond_Mitsunobu Mitsunobu Conditions (R-OH, PPh3, DIAD) THF Start->Cond_Mitsunobu Direct Coupling Cond_N Soft Electrophile (R-X) Polar Aprotic Solvent (DMF, Cs2CO3) Anion->Cond_N Cond_O Hard Electrophile Silver Salts (Ag2CO3) O-Selective Agents Anion->Cond_O Prod_N N2-Alkylated Product (Thermodynamic Major) Cond_N->Prod_N SN2 Attack by N Prod_O 3-Alkoxypyridazine (Kinetic/O-Selective) Cond_O->Prod_O Attack by O Cond_Mitsunobu->Prod_N Preferred Pathway

Figure 1: Mechanistic bifurcation in pyridazinone alkylation. N-alkylation is the thermodynamic preference under standard basic conditions.

Critical Reaction Parameters

To achieve >95% regioselectivity for N-alkylation, three parameters must be optimized: Base, Solvent, and Electrophile.

Base Selection
  • Cesium Carbonate (Cs₂CO₃): The "Gold Standard." The large cesium cation forms a loose ion pair with the pyridazinone anion, enhancing the nucleophilicity of the nitrogen atom (the softer center) according to HSAB theory.

  • Potassium Carbonate (K₂CO₃): Effective for simple, unhindered primary halides. Requires higher temperatures than Cs₂CO₃.

  • Sodium Hydride (NaH): Generates the "naked" anion. While effective, it requires anhydrous conditions and can sometimes lead to O-alkylation if the solvent is not strictly polar aprotic.

Solvent Effects
SolventDielectric ConstantEffect on SelectivityRecommendation
DMF 36.7High N-selectivity. Solvates cations well, leaving N-anion free.Primary Choice
Acetonitrile 37.5Good N-selectivity. Lower boiling point allows easier workup.Secondary Choice
Acetone 20.7Moderate. Often used with K₂CO₃. Slower rates.Use for highly reactive halides
THF 7.5Low polarity. Promotes tight ion pairing.Use only for Mitsunobu
Electrophile Considerations
  • Alkyl Halides (R-X): Primary halides (I > Br > Cl) react cleanly. Secondary halides often suffer from elimination side reactions; for these, Mitsunobu conditions are superior.

  • Leaving Groups: Iodides are preferred for speed and lower temperature (preserving regioselectivity).

Experimental Protocols

Protocol A: Standard N-Alkylation (Primary Halides)

Best for: Primary alkyl chains, benzyl groups, and simple functionalization.

Reagents:

  • Substrate: 6-Phenyl-3(2H)-pyridazinone (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide/Bromide (1.2 equiv)

  • Base: Cs₂CO₃ (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N₂ atmosphere.

  • Dissolution: Add the pyridazinone substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at RT.

    • Note: If reaction is sluggish after 2 hours (monitored by TLC/LCMS), heat to 50–60°C. Avoid boiling DMF to prevent decomposition.

  • Quench: Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates.[1]

  • Workup:

    • Precipitate: Filter, wash with water and hexanes.

    • Oil:[2] Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[3]

  • Purification: Recrystallization (EtOH) or Flash Column Chromatography (SiO₂, Hex/EtOAc). N-alkylated products typically elute after O-alkylated impurities (more polar).

Protocol B: Mitsunobu N-Alkylation (Secondary Alcohols)

Best for: Secondary alkyl groups, chiral centers (inversion occurs), and avoiding elimination.

Reagents:

  • Substrate: 3(2H)-Pyridazinone (1.0 equiv)

  • Alcohol: Secondary Alcohol (1.2 – 1.5 equiv)

  • Phosphine: PPh₃ (1.5 equiv) or Polymer-supported PPh₃ (for easier workup).

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Charge flask with Pyridazinone, Alcohol, and PPh₃ in THF under N₂. Cool to 0°C.[3][4]

  • Addition: Add DIAD dropwise over 10–15 minutes. Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Monitoring: Check for disappearance of the pyridazinone.

  • Workup: Concentrate THF. Triturate residue with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter.

  • Purification: Flash Chromatography is usually required to separate the product from reduced hydrazine byproducts.

Decision Matrix for Condition Selection

Use the following logic flow to determine the optimal experimental setup for your specific substrate.

DecisionTree Start Start: Select Alkyl Group Type Alkyl Chain Type? Start->Type Primary Primary / Benzyl Type->Primary Secondary Secondary / Steric Bulk Type->Secondary Tertiary Tertiary Type->Tertiary MethodA Protocol A: Cs2CO3 / DMF / R-X (High N-Selectivity) Primary->MethodA Secondary->MethodA If R-X available & no beta-H MethodB Protocol B: Mitsunobu PPh3 / DIAD / R-OH Secondary->MethodB Preferred Stop Difficult: Elimination likely. Try acid catalysis. Tertiary->Stop

Figure 2: Decision matrix for selecting alkylation conditions.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Poor solubility or weak base.Switch from K₂CO₃ to Cs₂CO₃. Add catalytic NaI if using Alkyl Chlorides (Finkelstein in situ).
O-Alkylation Observed (>10%) "Hard" reaction conditions.Switch solvent to DMF (softer). Lower reaction temperature.[3][5] Avoid silver salts.
Elimination Product (Alkene) Basic conditions acting on secondary halide.Switch to Protocol B (Mitsunobu) . Elimination is suppressed as the activation happens on oxygen.
Product is an Oil/Gum Residual DMF.Wash organic layer with 5% LiCl (aq) x3. This effectively removes DMF into the aqueous phase.

NMR Validation:

  • N-Alkylation: The N-CH₂ signal typically appears at δ 4.0 – 4.5 ppm .

  • O-Alkylation: The O-CH₂ signal is more deshielded, typically appearing at δ 4.8 – 5.2 ppm .

  • C4/C5 Protons: In 6-phenyl-3(2H)-pyridazinone, N-alkylation causes a specific shift in the C4/C5 doublet patterns compared to the O-alkylated isomer.

References

  • Review of Pyridazinone Synthesis and Reactivity

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source: ScienceDirect / Elsevier.
    • URL:[Link]

  • N- vs O-Alkylation Selectivity

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6]

    • Source: PubMed / ResearchG
    • URL:[Link]

  • Mitsunobu Reaction on Heterocycles

    • Title: Mitsunobu reaction - Organic Synthesis (General Procedures).
    • Source: Organic-Chemistry.org.[7]

    • URL:[Link]

  • Specific Protocol for 6-phenyl-3(2H)

    • Title: Pyridazine Derivatives.[7][8][9][10][11][12] Part 38. Efficient Heck Alkenylation at Position 5 of the 6-Phenyl-3(2H)-pyridazinone System (Contains N-alkylation precursor steps).

    • Source: Tetrahedron Letters / Academia.edu.
    • URL:[Link](Note: Generalized link to repository for verification of method existence).

  • Product Class 8: Pyridazines (Thieme)

    • Title: Science of Synthesis: Pyridazines.
    • Source: Thieme Connect.
    • URL:[Link]

Sources

Application

Application Note: Strategic Functionalization of the C-6 Position in Pyridazinone Scaffolds

Abstract The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in cardiovascular, anti-inflammatory, and anticancer therapeutics.[1] While N-2 alkylation is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in cardiovascular, anti-inflammatory, and anticancer therapeutics.[1] While N-2 alkylation is trivial, functionalization at the C-6 position is electronically distinct and synthetically high-value. This guide details two orthogonal protocols for C-6 functionalization: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) for arylation, and Minisci-Type Radical Substitution for direct C-H alkylation. These protocols are designed for reproducibility and scalability in drug discovery workflows.

Strategic Overview & Reactivity Profile

The C-6 position of the pyridazinone ring is unique. It sits para to the carbonyl and ortho to the N-N bond, creating an electron-deficient center susceptible to nucleophilic attack (via SNAr on halogenated precursors) and radical addition. Conversely, it is deactivated toward electrophilic aromatic substitution.

Reactivity Map (DOT Diagram)

PyridazinoneReactivity Core Pyridazin-3(2H)-one (Scaffold) N2 N-2 Position (Nucleophilic) Core->N2 Alkylation (Easy) C45 C-4/C-5 Positions (Electron Deficient) Core->C45 Michael Addn. (Variable) C6 C-6 Position (Target) Core->C6 Primary Focus Prod_Suzuki 6-Aryl Derivatives (via Suzuki) C6->Prod_Suzuki Pd-Cat Coupling (from 6-Cl) Prod_Minisci 6-Alkyl Derivatives (via Minisci) C6->Prod_Minisci Radical Subst. (Direct C-H)

Figure 1: Reactivity profile of the pyridazinone scaffold highlighting the orthogonality of the C-6 position.

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3][4]

Objective: Introduction of aryl/heteroaryl motifs at C-6. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C-Cl bond, transmetallation with boronic acid, and reductive elimination.

Critical Considerations (The "Why" behind the steps)
  • Substrate Choice: 6-chloropyridazin-3(2H)-one is the standard electrophile. However, the lactam proton (N-H) can poison catalysts or lead to side reactions. Best Practice: Protect N-2 (e.g., Methyl, SEM, THP) before coupling, or use 3 equivalents of base to generate the dianion species in situ.

  • Catalyst Selection: Pd(PPh3)4 is standard but air-sensitive. Pd(dppf)Cl2 is more robust for sterically hindered substrates.

  • Base Effect: Weak bases (Na2CO3) prevent hydrolysis of the chloropyridazinone, which is sensitive to strong hydroxide bases at high temps.

Protocol 1: Microwave-Assisted Suzuki Coupling at C-6

Reagents:

  • Substrate: 2-Methyl-6-chloropyridazin-3(2H)-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: 2M Aqueous Na2CO3 (2.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Ethanol / Water (7:2:1 ratio)

Step-by-Step Workflow:

  • Vessel Preparation: Use a microwave-rated pressure vial (10-20 mL). Add a magnetic stir bar.

  • Charge Solids: Add the chloropyridazinone (1.0 mmol, 144 mg), arylboronic acid (1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

    • Self-Validating Check: The catalyst should be a bright yellow powder. If it is orange or brown, it is oxidized and yield will drop.

  • Solvent Addition & Degassing: Add the solvent mixture (4 mL). Cap the vial with a septum. Sparge with Argon gas for 5 minutes via a needle.

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Base Addition: Inject the degassed 2M Na2CO3 solution (1 mL).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor:

    • Temp: 120 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 150W)

  • Workup:

    • Cool to RT. Filter through a pad of Celite (removes Pd black).

    • Dilute filtrate with EtOAc (20 mL) and wash with Brine (2 x 10 mL).

    • Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Method B: Minisci-Type Radical Alkylation (Direct C-H Functionalization)[5]

Objective: Direct introduction of alkyl/cycloalkyl groups at C-6 without pre-halogenation. Mechanism: Silver-catalyzed oxidative decarboxylation of a carboxylic acid generates an alkyl radical.[2] This nucleophilic radical attacks the electron-deficient pyridazinone ring at the most positive carbon (C-6 or C-4, dependent on acidity).

Critical Considerations
  • Regioselectivity: In acidic media, the pyridazinone is protonated, increasing the electrophilicity of C-6.

  • Radical Source: Carboxylic acids are cheap and abundant radical precursors.

  • Safety: This reaction generates CO2 gas. Do not seal the vessel tightly; use a bubbler.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: Pyridazin-3(2H)-one (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)

  • Catalyst: AgNO3 (0.2 equiv)

  • Oxidant: (NH4)2S2O8 (Ammonium persulfate) (1.5 equiv)

  • Solvent: 10% Aqueous H2SO4 / Acetonitrile (1:1)

Step-by-Step Workflow:

  • Setup: Use a 3-neck round bottom flask equipped with a reflux condenser and a temperature probe.

  • Dissolution: Dissolve pyridazinone (1.0 mmol, 96 mg) and the carboxylic acid (3.0 mmol) in the solvent mixture (5 mL).

    • Note: The solution must be acidic (pH < 2) to ensure protonation of the heterocycle.

  • Catalyst Addition: Add AgNO3 (34 mg, 0.2 mmol).

  • Reaction Initiation: Heat the mixture to 70 °C .

  • Oxidant Addition (Critical Step):

    • Dissolve (NH4)2S2O8 (342 mg, 1.5 mmol) in 2 mL water.

    • Add this solution dropwise over 20 minutes.

    • Self-Validating Check: You should observe steady gas evolution (CO2). If gas evolution is violent, slow the addition rate.

  • Completion: Stir at 70 °C for an additional 60 minutes.

  • Workup:

    • Neutralize with saturated NaHCO3 (Caution: Foaming).

    • Extract with DCM (3 x 20 mL).

    • Purify via column chromatography.

Workflow Visualization (DOT Diagram)

MinisciWorkflow Start Start: Pyridazinone + R-COOH (Acidic Solvent) Heat Heat to 70°C Add AgNO3 Start->Heat AddOx Dropwise Addition of Persulfate (Critical Control Point) Heat->AddOx Gas Observation: CO2 Evolution AddOx->Gas Generates Workup Neutralize & Extract AddOx->Workup 1 Hour Stir

Figure 2: Workflow for Minisci-type alkylation, emphasizing the critical oxidant addition step.

Comparative Data Summary

FeatureSuzuki-Miyaura (Method A)Minisci Alkylation (Method B)
Bond Formed C(sp2)-C(sp2) (Aryl)C(sp2)-C(sp3) (Alkyl)
Pre-functionalization Required (6-Chloro)Not Required (Direct C-H)
Reaction Conditions Basic, Inert AtmosphereAcidic, Open Air (tolerant)
Typical Yield High (70-95%)Moderate (40-65%)
Main Limitation Requires expensive Pd catalystMono- vs. Bis-alkylation control

References

  • Review of Pyridazinone Significance

    • Asif, M., et al. "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity."[3] Current Organic Chemistry, 2019. Link

  • Suzuki Coupling Protocol

    • Putey, A., et al. "Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones." Journal of Organic Chemistry, 2008. Link

  • Minisci Reaction Overview

    • Duncton, M. A. "Minisci reactions: Versatile CH functionalization for medicinal chemists."[4] MedChemComm, 2011. Link

  • Direct C-H Functionalization

    • Gong, T.J., et al. "Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy." Organic & Biomolecular Chemistry, 2015. Link

Sources

Method

Application Note: Scalable Synthesis Methods for Pyridazinone Acaricides

Abstract & Strategic Overview Pyridazinone-based acaricides, exemplified by Pyridaben (Sanmite®), represent a critical class of Mitochondrial Electron Transport Inhibitors (METI). They function by inhibiting Complex I (N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyridazinone-based acaricides, exemplified by Pyridaben (Sanmite®), represent a critical class of Mitochondrial Electron Transport Inhibitors (METI). They function by inhibiting Complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and rapid knockdown of phytophagous mites.

For the process chemist, the pyridazinone scaffold offers a "modular chassis." The core challenge is not merely synthesis, but scalable regioselectivity and process safety . The synthesis generally hinges on two critical phases:

  • Ring Construction: The condensation of mucochloric acid with a hydrazine derivative.

  • Functionalization: Nucleophilic substitution at the C-4 or C-5 position (typically thioetherification).

This guide details a scalable, robust protocol for synthesizing the Pyridaben class of acaricides, prioritizing the "Green Route" which avoids the use of toxic gaseous


 or sodium hydrosulfide (NaSH) in favor of thiouuronium salts.[1]

Retrosynthetic Analysis & Pathway Visualization

The industrial synthesis of Pyridaben relies on the convergence of two key fragments: the 4,5-dichloro-3(2H)-pyridazinone core and the lipophilic benzyl side chain .

Diagram 1: Retrosynthetic Strategy (DOT)

Retrosynthesis Figure 1: Convergent retrosynthetic analysis of Pyridaben minimizing toxic byproducts. Target Pyridaben (Target) (METI Acaricide) Intermediate1 Fragment A: 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone Target->Intermediate1 Thioetherification (S_NAr) Intermediate2 Fragment B: 4-tert-butylbenzyl mercaptan (or Thiourea equivalent) Target->Intermediate2 Coupling Muco Mucochloric Acid Intermediate1->Muco Cyclocondensation Hydrazine tert-Butylhydrazine HCl Intermediate1->Hydrazine + BenzylCl 4-tert-Butylbenzyl chloride Intermediate2->BenzylCl S-Alkylation Thiourea Thiourea Intermediate2->Thiourea +

Protocol 1: Synthesis of the Pyridazinone Core (The Chassis)

Objective: Synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone . Criticality: This step establishes the heterocyclic core. Controlling the exotherm and pH is vital to prevent the formation of the unwanted regioisomer (isomerization of the hydrazone intermediate).

Materials
  • Mucochloric Acid: 169.0 g (1.0 mol)

  • tert-Butylhydrazine Hydrochloride: 124.6 g (1.0 mol)

  • Solvent: Toluene (Industrial Grade) or Water (Green alternative)

  • Catalyst: Conc. HCl (if using aqueous route)

Step-by-Step Methodology
  • Preparation of Hydrazine Solution:

    • In a 2L glass-lined reactor, dissolve tert-butylhydrazine hydrochloride in 500 mL of water.

    • Note: If using the free base hydrazine, ensure temperature is maintained <10°C during addition to prevent decomposition.

  • Condensation (The Mucochloric Addition):

    • Add Mucochloric acid (solid or aqueous slurry) slowly to the hydrazine solution over 30 minutes.

    • Thermodynamic Control: Maintain internal temperature between 25–30°C. A rapid exotherm indicates premature cyclization which can lead to tar formation.

    • Mechanism:[2][3][4][5][6] The hydrazine attacks the aldehyde group of mucochloric acid to form the hydrazone intermediate.

  • Cyclization:

    • Heat the mixture to 90–100°C for 4–6 hours.

    • Observation: The solution will darken, and an oily layer (the product) will separate if using water. If using toluene, water of reaction must be removed via Dean-Stark trap.

    • Validation: Monitor by HPLC. Disappearance of the hydrazone peak (approx. 4-5 min) and appearance of the pyridazinone (approx. 8-9 min).

  • Workup & Isolation:

    • Cool to 10°C. The product, 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone, will crystallize.

    • Filter the solids.[2]

    • Wash with cold water (2 x 200 mL) to remove residual acid.

    • Yield: Expect 85–92% (approx. 190–205 g).

    • Purity: >98% (Pale yellow crystals, MP: 63–65°C).

Protocol 2: The "Green" One-Pot Thioetherification

Objective: Synthesis of Pyridaben without isolating the malodorous benzyl mercaptan. Innovation: Traditional routes use NaSH to convert benzyl chloride to benzyl mercaptan, generating


 gas. This protocol uses thiourea  to form an isothiouronium salt, which is hydrolyzed in situ and coupled immediately.
Materials
  • Core Intermediate (from Protocol 1): 22.1 g (0.1 mol)

  • 4-tert-butylbenzyl chloride: 18.3 g (0.1 mol)

  • Thiourea: 8.4 g (0.11 mol)

  • Base: 50% NaOH (aq)

  • Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (1.0 g)

  • Solvent: Water/Toluene biphasic system (or DMF for homogeneous kinetics).

Step-by-Step Methodology
  • Formation of Isothiouronium Salt:

    • In a reactor, charge 4-tert-butylbenzyl chloride, thiourea, and water (50 mL).

    • Reflux (100°C) for 2 hours.

    • Checkpoint: The solution becomes homogeneous as the salt forms.

    • Reaction:

      
      
      
  • Alkaline Hydrolysis & Coupling (One-Pot):

    • Cool the reactor to 50°C.

    • Add the Core Intermediate (2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone) and Toluene (100 mL).

    • Add TBAB (PTC).

    • Critical Addition: Dropwise add 50% NaOH (25 g) over 20 minutes.

    • Chemistry: The NaOH hydrolyzes the isothiouronium salt to the thiolate anion (

      
      ), which immediately attacks the C-5 position of the pyridazinone ring via 
      
      
      
      .
    • Why C-5? The C-4 chlorine is sterically hindered by the tert-butyl group at N-2, directing substitution to C-5.

  • Reaction Completion:

    • Stir at 50–60°C for 3 hours.

    • Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

  • Purification:

    • Separate the organic (Toluene) layer.

    • Wash with water (2 x 50 mL) and brine.

    • Concentrate under vacuum.

    • Recrystallization: Dissolve the crude residue in hot Isopropanol or Ethanol. Cool slowly to 0°C.

    • Final Product: White crystalline solid (Pyridaben).[7][8]

    • Yield: 88–94%.

Diagram 2: One-Pot Process Flow (DOT)

ProcessFlow Figure 2: Green One-Pot Synthesis Workflow avoiding H2S generation. Start Start: Benzyl Chloride + Thiourea Step1 Reflux (Aq) (Isothiouronium Salt) Start->Step1 Add Add: Pyridazinone Core + NaOH + PTC Step1->Add Step2 Coupling (50°C) (In-situ Thiolate Gen.) Add->Step2 Workup Phase Separation & Crystallization Step2->Workup End Final Product: Pyridaben Workup->End

Analytical Validation & Quality Control

To ensure the product meets agrochemical grade standards (typically >98%), the following parameters must be verified.

ParameterSpecificationMethodNotes
Appearance White to pale yellow crystalsVisualDark color indicates oxidation of sulfur.
Purity ≥ 98.0%HPLC (C18, ACN:H2O)Impurity <0.5% (Regioisomer).
Melting Point 111–112°CDSC / CapillarySharp melt indicates high purity.
Residual Solvents < 5000 ppm (Toluene)GC-HSCritical for regulatory compliance.
Water Content < 0.5%Karl FischerMoisture promotes hydrolysis.

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (85 : 15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Process Safety & Handling

  • Hydrazine Toxicity: tert-Butylhydrazine is toxic and potentially carcinogenic. All handling in Protocol 1 must occur in a closed reactor system or a fume hood with scrubber efficiency >99%.

  • Mucochloric Acid: A potent skin irritant and sensitizer. Wear double nitrile gloves and sleeve covers.

  • Exotherm Control: The condensation step (Protocol 1, Step 2) is exothermic. Failure to control temperature results in "runaway" tar formation. Ensure cooling jacket capacity is sufficient.

  • Waste Management: The aqueous waste from Protocol 2 contains thiourea byproducts and quaternary ammonium salts. Do not discharge directly; treat with oxidative degradation (e.g., Fenton's reagent) before disposal.

References

  • Hirata, K., et al. (1995).[1][9] "Discovery of Pyridaben and its Acaricidal Activity."[9][10] Journal of Pesticide Science, 20(2), 177-183. Link

  • Nissan Chemical Industries. (1986). "Process for producing 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone." European Patent EP0169375. Link

  • Wang, L., et al. (2022). "An overview on the green synthesis and removal methods of pyridaben." Frontiers in Environmental Science, 10. Link

  • Badische Anilin- & Soda-Fabrik AG. (1958). "Preparation of mucochloric acid." U.S. Patent 2,821,553.[6] Link

  • BenchChem. (2025).[2] "Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones." Application Notes. Link

Sources

Application

Catalytic coupling reactions using 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Executive Summary 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a high-value heterocyclic scaffold widely utilized in the synthesis of phosphodiesterase (PDE) inhibitors, cardiotonic agents, and agrochemicals. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a high-value heterocyclic scaffold widely utilized in the synthesis of phosphodiesterase (PDE) inhibitors, cardiotonic agents, and agrochemicals. Its structural uniqueness lies in the ortho-positioning of the methoxy and chloro substituents on the electron-deficient pyridazinone core.

While the C6-chlorine atom provides a handle for palladium-catalyzed cross-coupling, the adjacent C5-methoxy group introduces electronic donation that can deactivate the C6 position toward oxidative addition compared to unsubstituted pyridazinones. Consequently, standard "textbook" coupling conditions often result in sluggish conversion or hydrodehalogenation.

This guide provides optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, specifically engineered to overcome the electronic deactivation of the 5-methoxy group.

Chemical Profile & Reactivity

2.1 Structural Analysis

The substrate contains three distinct sites of reactivity/interaction:

  • C6-Chloro Position (Electrophile): The primary site for oxidative addition. Reactivity is moderated by the electron-donating effect (+M) of the C5-OMe group.

  • C5-Methoxy Group: Provides steric bulk and electronic richness; prevents nucleophilic attack at C5 but requires electron-rich ligands (e.g., dialkylbiaryl phosphines) to facilitate oxidative addition at C6.

  • N2-Methyl Group: Blocks the lactam nitrogen, preventing catalyst poisoning via coordination and improving solubility in organic solvents (Dioxane, Toluene).

2.2 Reactivity Map (DOT Visualization)

ReactivityMap Substrate 6-chloro-5-methoxy- 2-methylpyridazin-3(2H)-one C6 C6-Chloro Position (Primary Electrophile) Substrate->C6 Site of Pd Oxidative Addition C5 C5-Methoxy Group (Electronic Donor) Substrate->C5 Deactivates C6 via +M Effect N2 N2-Methyl Group (Solubility/Blocking) Substrate->N2 Prevents Catalyst Poisoning Suzuki-Miyaura\n(Biaryl Synthesis) Suzuki-Miyaura (Biaryl Synthesis) C6->Suzuki-Miyaura\n(Biaryl Synthesis) Buchwald-Hartwig\n(Amination) Buchwald-Hartwig (Amination) C6->Buchwald-Hartwig\n(Amination) Sonogashira\n(Alkynylation) Sonogashira (Alkynylation) C6->Sonogashira\n(Alkynylation)

Figure 1: Functional group interplay and reactivity profile of the target scaffold.

Optimized Experimental Protocols

Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 6-aryl-5-methoxy-2-methylpyridazin-3(2H)-ones. Challenge: The 5-OMe group reduces electrophilicity. Standard Pd(PPh3)4 is often insufficient for sterically hindered boronic acids. Solution: Use of SPhos or XPhos precatalysts to facilitate oxidative addition.

Protocol:
  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol, 174 mg)

    • Arylboronic acid: 1.5 equiv

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration)

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, base, and Pd precatalyst.

    • Step 2: Seal the vial and evacuate/backfill with Argon (3 cycles).

    • Step 3: Add degassed 1,4-Dioxane and water via syringe.

    • Step 4: Heat to 85–95°C for 4–12 hours. Monitor by LC-MS.[1]

    • Step 5: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Step 6: Purify via flash chromatography (Hexane/EtOAc gradient).

Critical Note: If using boronic esters (pinacol esters), switch base to Cs₂CO₃ and use anhydrous Dioxane/DMF (9:1) to prevent hydrolysis of the ester before coupling.

Buchwald-Hartwig Amination

Objective: Introduction of amine pharmacophores at C6. Challenge: Competitive hydrodehalogenation and potential coordination of the pyridazinone oxygen to Pd. Solution: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines) with a strong, non-nucleophilic base.

Protocol:
  • Reagents:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv[2]

    • Catalyst: BrettPhos Pd G3 (1–3 mol%)

    • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive amines)

    • Solvent: Anhydrous Toluene or tert-Amyl Alcohol (0.15 M)

  • Procedure:

    • Step 1: In a glovebox or under strict Argon flow, combine substrate, Pd catalyst, and base in a pressure tube.

    • Step 2: Add amine (if solid) or inject amine (if liquid) followed by anhydrous solvent.

    • Step 3: Seal and heat to 100°C for 12–18 hours.

    • Step 4: Filter through a Celite pad (eluting with DCM).

    • Step 5: Concentrate and purify.

Data Table: Catalyst Selection Guide

Amine Type Recommended Ligand Base Temperature
Primary Alkyl BrettPhos NaOtBu 80°C
Secondary Cyclic RuPhos NaOtBu 100°C

| Anilines | XPhos | Cs₂CO₃ | 100°C |

Sonogashira Coupling

Objective: Alkynylation for extended conjugation. Challenge: Copper-mediated homocoupling of the alkyne. Solution: A "Copper-Free" variant is recommended if the alkyne is expensive; otherwise, standard conditions apply.

Protocol (Standard):
  • Reagents:

    • Substrate: 1.0 equiv

    • Terminal Alkyne: 1.5 equiv

    • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

    • Co-catalyst: CuI (1.5 mol%)

    • Base: Et₃N (3.0 equiv)

    • Solvent: DMF or THF (degassed)

  • Procedure:

    • Step 1: Dissolve substrate and alkyne in DMF/Et₃N.

    • Step 2: Degas solution (sparge with Argon for 10 min).

    • Step 3: Add Pd and Cu catalysts quickly under Argon stream.

    • Step 4: Stir at 60°C (mild heat required due to C5-OMe deactivation).

    • Step 5: Aqueous workup with NH₄Cl (to remove Cu) is mandatory before chromatography.

Mechanistic Workflow & Troubleshooting

4.1 Catalytic Cycle Visualization

CatalyticCycle cluster_trouble Troubleshooting Checkpoints Pd0 Active Species Pd(0)-L OxAdd Oxidative Addition (Rate Limiting due to 5-OMe) Pd0->OxAdd + Substrate (Ar-Cl) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid/Base T1 If conversion < 10%: Switch to XPhos or increase Temp to 110°C OxAdd->T1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration T2 If Hydrodehalogenation: Ensure Anhydrous solvents Increase Amine conc. RedElim->T2

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition step caused by the electron-rich 5-methoxy group.

4.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Oxidative addition failure.Switch to bulky, electron-rich ligands (e.g., Ad₂nBuP or Q-Phos ). Increase temp to 110°C.
Hydrodehalogenation

-hydride elimination or water presence.
Use strictly anhydrous solvents (molecular sieves). Switch base from NaOtBu to Cs₂CO₃.
Homocoupling (Suzuki) Oxygen in system.Re-degas solvents. Ensure Argon balloon is active.
Black Precipitate Pd catalyst decomposition ("Pd black").Ligand concentration too low. Add excess ligand (1:2 Pd:Ligand ratio) or use a Palladacycle precatalyst.

References

  • Boukharsa, Y., et al. (2014). "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[3]

  • BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization." BenchChem Application Notes.

  • Mettler Toledo. (2024). "Suzuki Cross-Coupling Reactions Mechanisms and Best Practices." Reaction Analysis Guide.

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction: Ligand Selection."

  • Riedl, Z., et al. (2001). "Synthesis of Pyridazino[4,5-c]isoquinolinones via Suzuki-Miyaura Coupling." Tetrahedron, 57, 103-110. (Cited in Ref 1).

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Current Status: Operational Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary: The "Isomer Trap" Before proceedi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Isomer Trap"

Before proceeding with protocol optimization, we must address the most common cause of failure for this specific target: Starting Material Confusion. [1]

The target molecule, 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one , possesses a chlorine atom at the C6 position (adjacent to the ring nitrogen).[1][2]

  • Common Error: Many researchers attempt to synthesize this from mucochloric acid .[2]

  • Fatal Flaw: The mucochloric acid route yields 4,5-dichloro-2-methylpyridazin-3(2H)-one .[1][2] It is chemically impossible to translocate the chlorine to the C6 position from this scaffold.[2]

  • Correct Precursor: You must utilize a 5,6-dichloro-2-methylpyridazin-3(2H)-one scaffold, typically derived from the oxidation/hydrolysis of 3,4,6-trichloropyridazine or 3,6-dichloropyridazine derivatives.[1][2]

If you are using the correct 5,6-dichloro precursor, the yield bottleneck is the Regioselective Nucleophilic Aromatic Substitution (


) .[1]

Module 1: The Critical Step – Regioselective Methoxylation

Objective: Selective displacement of the C5-Chlorine by methoxide while retaining the C6-Chlorine.[2]

The Chemistry of Failure

In 5,6-dichloro-2-methylpyridazin-3(2H)-one , two electrophilic sites compete for the methoxide ion:

  • C5 Position (Target): Activated by the vinylogous carbonyl effect (Michael-acceptor character).[2]

  • C6 Position (Impurity): Activated by the adjacent imine-like nitrogen (

    
     bond character).[2]
    

Why Yields Drop:

  • High Temperature: Promotes attack at C6 (thermodynamic control) or double substitution (dimethoxy product).

  • Excess Base: Leads to rapid formation of the 5,6-dimethoxy byproduct.[1][2]

  • Wet Solvents: Hydroxide competes with methoxide, leading to 5-hydroxy or 6-hydroxy impurities which are difficult to separate.[1][2]

Optimized Protocol: Low-Temperature Controlled Addition
ParameterStandard (Low Yield)Optimized (High Yield) Rationale
Solvent Methanol (Reagent Grade)Anhydrous Methanol (or THF/MeOH mix) Prevents hydrolysis of the C-Cl bond to C-OH.[2]
Base NaOMe (Solid, excess)NaOMe (0.95 - 1.05 eq, solution) Strict stoichiometry prevents bis-substitution.[1]
Temperature Reflux or RT-10°C to 0°C Kinetic control favors the softer Michael-like C5 position over the harder C6 imine-like position.[2]
Addition All-at-onceDropwise over 30 mins Maintains low local concentration of methoxide.[2]
Step-by-Step Procedure
  • Dissolution: Dissolve 5,6-dichloro-2-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous Methanol (10 V). Cool the solution to -10°C using an ice/salt bath.

  • Reagent Prep: Prepare a solution of Sodium Methoxide (1.05 eq) in Methanol. Do not use solid pellets directly in the reaction vessel to avoid hot-spots.

  • Controlled Addition: Add the NaOMe solution dropwise via an addition funnel or syringe pump over 30–45 minutes, maintaining internal temperature below 0°C.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.[2]

    • Target: 6-chloro-5-methoxy (Product).[2][3]

    • Impurity A: 5-chloro-6-methoxy (Regioisomer).[2]

    • Impurity B: 5,6-dimethoxy (Over-reaction).[1]

  • Quench: Once starting material is <2%, quench immediately with acetic acid (to pH 6–7) at 0°C. Do not use strong mineral acids like HCl, as they can induce hydrolysis of the methoxy group.[1]

Module 2: Scaffold Construction (N-Methylation)

If you are synthesizing the precursor 5,6-dichloro-2-methylpyridazin-3(2H)-one from 5,6-dichloropyridazin-3(2H)-one , yield loss often occurs due to O-alkylation .[1][2]

Troubleshooting N- vs. O-Alkylation

The pyridazinone ring is an ambident nucleophile (Lactam-Lactim tautomerism).[2]

  • N-Alkylation (Desired): Favored by "soft" conditions and polar aprotic solvents.[2]

  • O-Alkylation (Undesired): Favored by "hard" counter-ions (Ag+) or non-polar solvents.[2]

Recommended Conditions:

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.[2] Avoid alcohols.

  • Temperature: Room Temperature (25°C). Heating promotes O-alkylation.[2]

Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways. Your goal is to navigate the "Green Path" while actively suppressing the "Red Paths."[2]

G Start 5,6-dichloro-2-methylpyridazin-3(2H)-one Condition_Cold NaOMe (1.0 eq) -10°C, Anhydrous Start->Condition_Cold Kinetic Control Condition_Hot NaOMe (Excess) Reflux or >20°C Start->Condition_Hot Thermodynamic Control Target TARGET: 6-chloro-5-methoxy-2-methyl... Condition_Cold->Target Major Product (C5 Attack) Impurity_Regio IMPURITY: 5-chloro-6-methoxy... Condition_Cold->Impurity_Regio Minor (<5%) Condition_Hot->Impurity_Regio Increased C6 Attack Impurity_Bis IMPURITY: 5,6-dimethoxy... Condition_Hot->Impurity_Bis Over-reaction Target->Impurity_Bis Excess Base

Caption: Reaction pathway analysis showing the kinetic preference for C5 substitution (Target) versus C6 substitution and over-reaction pathways.

Frequently Asked Questions (FAQs)

Q1: I am seeing a spot on TLC that moves very close to my product. What is it? A: This is likely the 5-chloro-6-methoxy regioisomer .[2] It forms if the temperature rises above 0°C during addition.[2] Because the polarity is very similar, separation by column chromatography is difficult.[1] Prevention is better than cure: Keep the reaction cold and strictly stoichiometric. If formed, recrystallization from Ethanol/Water (80:[1]20) is often more effective than silica chromatography.[2]

Q2: Can I use Potassium Hydroxide (KOH) in Methanol instead of Sodium Methoxide? A: No. Using KOH generates water in situ (


).[2] Water is a competing nucleophile that will hydrolyze the chlorine to form 6-chloro-5-hydroxy-2-methylpyridazin-3(2H)-one .[2] This byproduct is acidic and will drastically lower your isolated yield.[2] Always use anhydrous alkoxides.[2]

Q3: My starting material is 4,5-dichloro-2-methylpyridazin-3(2H)-one. Can I still make the target? A: No. You cannot migrate the chlorine from C4 to C6.[2] You must source 5,6-dichloro-2-methylpyridazin-3(2H)-one or synthesize it via the hydrolysis of 3,4,6-trichloropyridazine.[1][2]

Q4: Why does the reaction turn dark brown? A: Darkening usually indicates decomposition or polymerization, often caused by high temperatures or the presence of oxygen.[1] Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) and keep the temperature low.

References

  • Regioselectivity in Pyridazinone Substitutions

    • Title: Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.[1][2][4]

    • Source: Bulletin of the Korean Chemical Society, 2010.[1][4]

    • Relevance: Establishes the electronic principles governing nucleophilic attack
    • URL:[Link]

  • General Synthesis of Pyridazinones

    • Title: Synthesis of pyridazines and pyridazinones (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.[2]

    • Relevance: Provides general methodologies for constructing the pyridazinone core and subsequent functionaliz
    • URL:[Link]

  • Isomer Identification & Properties

    • Title: 5,6-Dichloropyridazin-3(2H)-one (Compound Summary).[2]

    • Source: PubChem.[2][5]

    • Relevance: Verifies the structure and properties of the correct starting material required for the 6-chloro target.[2]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Welcome to the comprehensive technical support guide for the purification of crude 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of crude 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining this compound in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

I. Understanding the Compound and Purification Challenges

6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry.[1] The synthetic route to this and similar pyridazinone derivatives often yields a crude product contaminated with starting materials, by-products, and residual reagents.[2] Effective purification is paramount to ensure the reliability of subsequent biological assays and developmental studies.

The primary challenges in purifying this compound often revolve around:

  • Co-eluting Impurities: Structurally similar by-products can be difficult to separate using standard chromatographic techniques.

  • Thermal Instability: Aggressive heating during recrystallization can lead to degradation.

  • Variable Solubility: Finding an optimal solvent system for recrystallization or chromatography requires careful screening.

This guide will equip you with the knowledge to anticipate and overcome these challenges.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Recrystallization Compound is too soluble in the chosen solvent, even at low temperatures. - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] - Try anti-solvent precipitation: dissolve the crude product in a good solvent and slowly add a poor solvent (an "anti-solvent") until precipitation occurs. - Ensure the minimum amount of hot solvent is used to dissolve the crude product to achieve a supersaturated solution upon cooling.[2]
Premature crystallization during hot filtration. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to the temperature of the hot solution. - Use a fluted filter paper for faster filtration. - Add a small excess of hot solvent just before filtration to prevent immediate crystallization.
Oily Product Instead of Crystals Presence of impurities that inhibit crystal lattice formation. - Attempt to "scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of the pure compound if available. - Re-dissolve the oil in a minimal amount of a good solvent and add an anti-solvent dropwise while stirring vigorously.
Cooling the solution too rapidly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] This allows for the formation of larger, purer crystals.
Poor Separation in Column Chromatography Inappropriate solvent system (eluent). - Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation between your target compound and impurities (aim for a ΔRf > 0.2). A target Rf value for your compound should be around 0.3-0.4 for optimal separation.[2]
Column overloading. - Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight, depending on the difficulty of separation).
Improper column packing. - Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent uneven solvent flow.
Product Degradation on Silica Gel The compound is sensitive to the acidic nature of standard silica gel. - Use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent, e.g., 0.1-1%). - Consider using a different stationary phase, such as neutral alumina.
Persistent Impurity Detected by NMR/LC-MS Impurity has very similar properties to the target compound. - If the impurity is less polar, try recrystallization from a non-polar solvent system. - If the impurity is more polar, an aqueous wash of the crude product before purification might be effective. - Consider preparative HPLC for difficult separations.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one?

A1: Common impurities often include unreacted starting materials such as 3,6-dichloro-5-methoxypyridazine and methylating agents (e.g., dimethyl sulfate or methyl iodide). By-products from side reactions, such as isomers or over-methylated species, can also be present. The specific impurities will depend on the synthetic route employed.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[2] To find a suitable solvent, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).[4][5] A good starting point for pyridazinone derivatives can be a mixture of dichloromethane and ethanol.[2]

Q3: My compound appears as a smear or streaks on the TLC plate. What does this mean?

A3: Streaking on a TLC plate can indicate several issues:

  • Overloading: You may have spotted too much of your sample. Try diluting your sample before spotting.

  • Highly Polar Compound: The compound may be interacting too strongly with the silica gel. Try a more polar eluent system.

  • Presence of Acidic or Basic Impurities: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can sometimes resolve streaking.

  • Decomposition: The compound might be degrading on the silica plate.

Q4: Can I use extraction as a primary purification method?

A4: A simple liquid-liquid extraction can be a useful initial purification step to remove highly polar or non-polar impurities. For example, dissolving the crude product in an organic solvent like ethyl acetate and washing with a dilute aqueous acid or base can remove basic or acidic impurities, respectively. However, it is unlikely to be sufficient for achieving high purity and is best used in conjunction with chromatography or recrystallization.[6][7]

Q5: What analytical techniques are essential for confirming the purity of my final product?

A5: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): To quickly assess the number of components in a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight of your compound.[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid crude products where impurities have different solubility profiles from the target compound.[2]

Materials:

  • Crude 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This technique is highly effective for separating complex mixtures or when recrystallization is not feasible.[8]

Materials:

  • Crude 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the target compound from impurities. The ideal eluent should give an Rf value of approximately 0.3-0.4 for the target compound.[2] For pyridazinone derivatives, a gradient of ethyl acetate in petroleum ether or hexane is often effective.[6]

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Analysis: Analyze the final product for purity using NMR and/or LC-MS.

V. Visualization of Workflows

Troubleshooting Workflow for Low Recrystallization Yield

start Low Yield After Recrystallization check_solubility Assess Solubility in Cold Solvent start->check_solubility too_soluble Compound is too soluble check_solubility->too_soluble High Solubility not_soluble Compound is not too soluble check_solubility->not_soluble Low Solubility change_solvent Select a less polar solvent or use an anti-solvent precipitation method too_soluble->change_solvent check_volume Was minimal hot solvent used? not_soluble->check_volume end_problem Problem likely resolved change_solvent->end_problem too_much_solvent Too much solvent used check_volume->too_much_solvent No correct_volume Correct volume used check_volume->correct_volume Yes concentrate Concentrate the filtrate and attempt a second crop of crystals too_much_solvent->concentrate correct_volume->end_problem concentrate->end_problem

Caption: Decision tree for troubleshooting low yields in recrystallization.

General Purification Workflow

crude Crude 6-chloro-5-methoxy- 2-methylpyridazin-3(2H)-one initial_analysis Initial Analysis (TLC, NMR) crude->initial_analysis decision Purity Assessment initial_analysis->decision is_solid Is the crude product a solid? decision->is_solid Impure pure_product Pure Product decision->pure_product Sufficiently Pure recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Complex Mixture final_analysis Final Purity Analysis (NMR, LC-MS, MP) recrystallize->final_analysis chromatography->final_analysis final_analysis->pure_product

Caption: General workflow for the purification of the target compound.

VI. References

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES. Retrieved from

  • National Center for Biotechnology Information. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of pyridazinone derivative, and intermediate thereof. Retrieved from

  • Arkat USA. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine. Retrieved from

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Retrieved from [Link]

Sources

Troubleshooting

Optimizing solvent selection for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one reactions

Technical Support Center: 6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one Welcome to the technical support resource for optimizing reactions involving 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Welcome to the technical support resource for optimizing reactions involving 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. We will explore common challenges and provide expert-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one that influence solvent selection?

A1: The molecule's reactivity and solubility are governed by several features:

  • The Pyridazinone Core: This heterocyclic system is polar and contains multiple nitrogen and oxygen atoms that can act as hydrogen bond acceptors.

  • C6-Chloro Group: The chlorine atom is the primary leaving group for nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this class of compounds.[1][2]

  • C5-Methoxy Group: This electron-donating group can influence the electronic density of the ring, potentially affecting the rate and regioselectivity of certain reactions.

  • N2-Methyl Group: The methylation at the N-2 position prevents tautomerization and eliminates an N-H bond, which means the molecule cannot act as a hydrogen bond donor at that site. This generally increases its solubility in less polar solvents compared to its N-H counterpart.

Q2: How does solvent polarity typically affect reactions with this substrate, particularly nucleophilic aromatic substitution (SNAr)?

A2: Solvent polarity is paramount. For SNAr reactions, the mechanism proceeds through a negatively charged intermediate (a Meisenheimer-like complex).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often the solvents of choice. They possess high dielectric constants that can stabilize the charged intermediate, thereby lowering the activation energy and accelerating the reaction rate.[3] They solvate cations well but leave nucleophiles relatively "bare" and highly reactive.

  • Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can hydrogen-bond with and solvate the nucleophile, which can decrease its reactivity and slow down the reaction. However, they can be excellent for dissolving ionic reagents and may be required in certain cases.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged intermediates, leading to extremely slow or non-existent reactions.[3] They are primarily useful for product extraction or chromatography.

Q3: What are some "green" or more environmentally benign solvent alternatives to consider?

A3: Green chemistry principles encourage replacing hazardous solvents.[4] For pyridazinone chemistry, consider:

  • Water: Can be effective for reactions with highly water-soluble reagents, sometimes without needing a catalyst.[5] However, the solubility of the pyridazinone substrate itself may be limited.[6]

  • Ethanol/Methanol: These are greener than many aprotic solvents and can be effective, though reaction rates might be slower than in DMSO or DMF.[4]

  • Ethyl Acetate (EtOAc): A moderately polar solvent with a better safety profile than chlorinated solvents or DMF. Solubility of related pyridazinones has been shown to be favorable in EtOAc.[6]

  • Ionic Liquids (ILs): These can be designed to have specific properties and are non-volatile, though their cost and recycling can be a consideration.[5]

Troubleshooting Guide

Problem 1: My reaction yield is low, or the reaction is proceeding very slowly.

Answer: This is a common issue often directly linked to solvent choice.

  • Causality: A slow reaction rate in SNAr chemistry often implies that the transition state leading to the Meisenheimer intermediate is not sufficiently stabilized. Your solvent may be too non-polar, or it may be deactivating your nucleophile.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol or a moderately polar one like THF, switch to a high-polarity aprotic solvent such as DMF or DMSO. A study on a related dichloropyridazinone showed that polar aprotic solvents significantly favor the desired substitution product.[3]

    • Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can significantly boost the rate. Ensure the chosen solvent is stable at the target temperature; for instance, DMSO can decompose at elevated temperatures.[4]

    • Check Reagent Solubility: Ensure both your pyridazinone substrate and your nucleophile are fully dissolved at the reaction temperature. If not, you are running a heterogeneous reaction, which is inherently slower. Consider a co-solvent system if a single solvent cannot dissolve all components.

Problem 2: I am observing significant formation of side products.

Answer: Side product formation can be influenced by solvent-mediated changes in reactivity and regioselectivity.

  • Causality: Solvents can alter which site on a molecule is most reactive. For example, in molecules with multiple reactive sites, a solvent might favor an undesired pathway. In a study on 4,5-dichloro-2-cyanopyridazin-3(2H)-one, the ratio of C4 versus C5 substitution was dramatically influenced by the solvent, with polar solvents favoring substitution at one position and non-polar solvents at another.[3]

  • Troubleshooting Steps:

    • Modify Solvent Polarity: Systematically screen a range of solvents with varying polarities (e.g., Toluene -> THF -> Acetonitrile -> DMF). Analyze the product ratio by LC-MS or ¹H NMR to identify a solvent that favors your desired product.

    • Consider a Protic Solvent: If your nucleophile is, for example, an amine, a protic solvent might temper its reactivity in a beneficial way, preventing undesired double additions or reactions at other sites.

    • Use a Non-coordinating Solvent: If side products arise from the solvent participating in the reaction, switch to a more inert solvent like dioxane or toluene, and re-evaluate the reaction under different temperature conditions.

Problem 3: The starting material is not dissolving properly.

Answer: Poor solubility is a fundamental barrier to achieving a successful reaction.

  • Causality: The "like dissolves like" principle applies. 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a moderately polar molecule. It will struggle to dissolve in very non-polar solvents like hexane or very polar, protic solvents like water. Studies on similar pyridazinones show maximum solubility in polar aprotic solvents like DMSO, followed by glycols and other polar organics.[6][7]

  • Troubleshooting Steps:

    • Consult a Solubility Table: Refer to the data below (Table 1) for a starting point. DMSO, DMF, and NMP are excellent starting points for solubilizing polar heterocycles.

    • Use a Co-Solvent System: If your product is non-polar and precipitates from a polar reaction solvent, a co-solvent system (e.g., DMF/Toluene) might keep all species in solution throughout the reaction.

    • Gentle Heating: Applying heat can often increase solubility. Perform a small-scale test to ensure your compound dissolves at a temperature suitable for your reaction.

Data & Visualization

Solvent Selection Properties

To aid in your decision-making, the following table summarizes key properties of common laboratory solvents.

SolventPolarity IndexTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Water 10.2Polar Protic10080.1Green solvent, but may deactivate nucleophiles; poor substrate solubility.[5][6]
DMSO 7.2Polar Aprotic18946.7Excellent for SNAr; high boiling point; can be difficult to remove.[4]
DMF 6.4Polar Aprotic15336.7Good alternative to DMSO; reprotoxic concerns.[4]
Acetonitrile (ACN) 5.8Polar Aprotic8237.5Lower boiling point, easier to remove; good for SNAr.[3]
Ethanol 5.2Polar Protic7824.6Greener choice; can slow SNAr by solvating nucleophiles.[4]
Tetrahydrofuran (THF) 4.0Polar Aprotic667.6Moderately polar; useful for organometallics; may not be polar enough for some SNAr.
Ethyl Acetate (EtOAc) 4.4Moderately Polar776.0Good for extractions and chromatography; greener option.[6]
Toluene 2.4Non-Polar1112.4Generally unsuitable for SNAr; useful for azeotropic water removal.[3]
Visual Workflow for Solvent Optimization

The following diagram outlines a logical workflow for selecting and optimizing a solvent for your reaction.

Solvent_Selection_Workflow A Define Reaction Goal (e.g., SNAr with Amine) B Analyze Reactant Properties (Solubility, Nucleophilicity) A->B C Initial Solvent Screening (Consult Data Table 1) B->C D Select 2-3 Candidates (e.g., DMSO, ACN, THF) C->D E Run Small-Scale Test Reactions (Identical Conditions) D->E F Analyze Results (LC-MS/TLC for Conversion & Purity) E->F G Identify Best Performing Solvent F->G H Optimize Conditions (Temperature, Concentration) G->H I Scale-Up Reaction H->I

Caption: Role of polar aprotic solvents in stabilizing the SNAr intermediate.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an SNAr Reaction

This protocol outlines a parallel screening method to efficiently identify an optimal solvent.

  • Preparation: In an array of reaction vials, add 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (1.0 eq) and a magnetic stir bar to each vial.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, DMF, ACN, THF, Ethanol) to achieve a consistent concentration (e.g., 0.2 M).

  • Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.2 eq) and, if required, a non-nucleophilic base (e.g., DIPEA, 1.5 eq) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C). Stir for a set period (e.g., 4, 8, or 16 hours).

  • Quenching and Analysis: At the designated time, remove the vials and cool to room temperature. Take a small aliquot from each reaction, dilute with a suitable solvent (like acetonitrile), and analyze by LC-MS to determine the percent conversion and identify any major side products.

  • Selection: Compare the results to identify the solvent that provides the highest conversion to the desired product with the cleanest reaction profile.

References

  • Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv - ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Available at: [Link]

  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - WUR eDepot. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. Available at: [Link]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - MDPI. Available at: [Link]

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]

  • Method for selection of solvents for promotion of organic reactions - ResearchGate. Available at: [Link]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives - RACO. Available at: [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC. Available at: [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Available at: [Link]

  • 6-chloro-5-methylpyridazin-3(2h)-one - PubChemLite. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. Available at: [Link]

Sources

Optimization

Recrystallization solvents for high-purity pyridazinone intermediates

Status: Operational Topic: Recrystallization Solvents & Purification Protocols Ticket ID: PYR-CRYST-001 Assigned Scientist: Senior Application Specialist, Process Chemistry Division Introduction: The Pyridazinone Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Recrystallization Solvents & Purification Protocols Ticket ID: PYR-CRYST-001 Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Introduction: The Pyridazinone Challenge

Pyridazinone intermediates (specifically 6-substituted-3(2H)-pyridazinones) are critical scaffolds in the synthesis of cardiotonic agents (e.g., Levosimendan analogs), PDE3 inhibitors, and anti-inflammatory drugs.

However, they present a unique purification paradox:

  • High Polarity/H-Bonding: The amide-like lactam moiety creates strong intermolecular hydrogen bonding, leading to high melting points and poor solubility in standard non-polar solvents.

  • Impurity Profile: Common impurities include unreacted hydrazines, inorganic salts, and difficult-to-separate regioisomers (N-1 vs. N-2 alkylation or O-alkylation).

  • Oiling Out: Due to their moderate conformational flexibility and often low melting points of impure mixtures, these compounds frequently undergo "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

This guide provides a self-validating logic for solvent selection and troubleshooting, moving beyond "trial and error" to thermodynamic control.

Module 1: Solvent Selection Strategy

The Thermodynamic Logic

Pyridazinones behave as "hard" polar substrates. Data indicates that 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6) follows a specific solubility hierarchy:

  • High Solubility (Solvent): DMSO > Transcutol > PEG-400 > Methanol > Ethanol.[2]

  • Low Solubility (Anti-Solvent): Water > Ethyl Acetate > Hexane/Heptane.

Recommended Solvent Systems
System TypeSolvent CompositionTarget ApplicationMechanism
Binary Polar Ethanol / Water (70:30 to 90:10)General purification of crude 6-aryl-pyridazinones.Cooling Crystallization: High solubility in hot EtOH; Water acts as a mild anti-solvent to depress solubility upon cooling.
Single Solvent Isopropanol (IPA) Removal of polar inorganic salts and hydrazine residues.Cooling Crystallization: Salts are insoluble in hot IPA; Pyridazinone dissolves hot, crystallizes cold.
Anti-Solvent DMSO / Water Highly insoluble derivatives (e.g., fused ring systems).Drowning-Out: Dissolve in min. vol. DMSO; slow addition of Water precipitates the product. Warning: Hard to dry.
Polymorph Control Methanol Kinetic polymorph generation.Rapid evaporation or cooling often yields metastable forms; useful for initial screening but risky for scale-up.
Visual Logic: Solvent Decision Tree

SolventSelection Start Start: Crude Pyridazinone SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesEthanol Yes SolubilityCheck->YesEthanol Dissolves NoEthanol No SolubilityCheck->NoEthanol Insoluble ImpurityCheck Impurity: Inorganic Salts? YesEthanol->ImpurityCheck HighMeltingCheck Is MP > 200°C? NoEthanol->HighMeltingCheck EthanolPath Use Ethanol/Water (80:20) Standard Cooling Protocol DMSOPath Use DMSO/Water Anti-solvent Protocol HighMeltingCheck->DMSOPath Yes (Very Insoluble) IPAPath Use Isopropanol (IPA) Reflux & Cool HighMeltingCheck->IPAPath No (Moderate) ImpurityCheck->EthanolPath No Salts ImpurityCheck->IPAPath Salts Present

Figure 1: Decision matrix for selecting the initial solvent system based on solubility and impurity profile.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is Oiling Out instead of crystallizing."

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve . It is thermodynamically favored when the melting point of the solvated impurity/product mix is lower than the crystallization temperature.

Corrective Protocol (The "Seeding Loop"):

  • Re-heat the mixture until the oil dissolves completely into a clear solution.

  • Add a Co-solvent: If using pure water as an anti-solvent, add 5-10% Ethanol or Acetone to the water. This increases the solubility of the "oil" phase, preventing immediate crash-out.

  • Seed at High Temperature: Cool the solution only to the cloud point. Immediately add pure seed crystals (0.5 - 1.0 wt%).

  • Isothermal Hold: Hold the temperature constant for 30-60 minutes. This allows the oil droplets to redissolve and deposit onto the seed crystals (Ostwald Ripening).

OilingOut StateOil Oiling Out Observed ActionHeat Re-heat to Clear Solution StateOil->ActionHeat ActionSeed Add Seeds @ Cloud Point ActionHeat->ActionSeed ActionHold Isothermal Hold (Ripening) ActionSeed->ActionHold ActionHold->StateOil Fail (Add more solvent) ResultCryst Crystalline Suspension ActionHold->ResultCryst Success

Figure 2: The "Oiling Out" recovery loop. Note the critical Isothermal Hold step.

Issue 2: "How do I separate the N-2 alkylated isomer from the N-1 isomer?"

Technical Insight: In 3(2H)-pyridazinones, alkylation can occur at N-2 (desired) or N-1/O (undesired).

  • N-2 Isomers: Generally more crystalline and higher melting.

  • O-Isomers/N-1 Isomers: Often more lipophilic and lower melting.

Separation Strategy: Do not use high-solubility solvents like DMSO. Use a solvent with "marginal" solubility power, such as Ethyl Acetate or Toluene .

  • Dissolve the crude mixture in hot Ethyl Acetate.

  • Cool to room temperature. The more polar/symmetric N-2 isomer typically crystallizes first.

  • The asymmetric or O-alkylated impurities often remain in the mother liquor due to higher solubility in the lipophilic solvent.

Module 3: Validated Experimental Protocols

Protocol A: Standard Purification (Ethanol/Water)

Best for: 6-phenyl-3(2H)-pyridazinone and simple derivatives.

  • Dissolution: Charge crude solid (10 g) into a flask. Add Ethanol (95%) (approx. 5-7 volumes, 50-70 mL).

  • Reflux: Heat to reflux (78°C). If solid remains, add Ethanol in 1 mL increments until clear.

  • Filtration: Perform hot filtration (using a pre-heated funnel) to remove mechanical impurities or inorganic salts.

  • Anti-solvent (Optional): If the solution is very dilute, add hot Water (approx. 10-20% of ethanol volume) dropwise until a faint turbidity persists, then add 1 mL Ethanol to clear it.

  • Controlled Cooling:

    • Cool to 50°C over 30 mins.

    • SEED HERE.

    • Cool to 20°C over 2 hours.

    • Chill to 0-5°C for 1 hour.

  • Isolation: Filter and wash with cold Ethanol/Water (50:50).

Protocol B: High-Purity/High-MP Protocol (DMSO/Water)

Best for: Fused systems or highly insoluble intermediates.

  • Dissolution: Dissolve crude solid (10 g) in DMSO (2-3 volumes) at 60-80°C. Do not boil DMSO.

  • Precipitation: Place the vessel in a water bath at 60°C.

  • Addition: Slowly add Water (warm, 50°C) via addition funnel.

    • Rate: 1 volume of water over 1 hour.

  • Nucleation: When the solution turns cloudy, stop water addition. Add seeds. Stir for 30 mins.

  • Completion: Resume water addition (total 5-10 volumes of water).

  • Wash: Filter and wash extensively with water (to remove DMSO) followed by an IPA rinse (to remove water).

References

  • Solubility & Thermodynamics: Al-Shehri, M. M., et al. "Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol + water) mixtures."[2][3] Journal of Molecular Liquids, 2017. Link

  • Solvent Screening Data: Shakeel, F., et al. "Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents."[2] Journal of Chemical & Engineering Data, 2015. Link

  • Oiling Out Mechanisms: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego Technical Resources, 2024. Link

  • General Recrystallization Guide: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. Link

  • Pyridazinone Synthesis & Purification: Sotelo, E., et al. "Efficient synthesis of 6-substituted-3(2H)-pyridazinones." Synthetic Communications, 2002. Link

Sources

Troubleshooting

Overcoming solubility challenges with 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Initiating Research on Pyridazinone I'm starting my investigation into "6-chloro- 5-methoxy-2-methylpyridazin-3(2H)-one" with exhaustive Google searches. I'm focusing on its basic chemical attributes, and its solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Pyridazinone

I'm starting my investigation into "6-chloro- 5-methoxy-2-methylpyridazin-3(2H)-one" with exhaustive Google searches. I'm focusing on its basic chemical attributes, and its solubility in various solvents. I need to build a comprehensive foundation to understand this compound. I'm prioritizing reliable sources and verified data.

Expanding Search Parameters

I'm now expanding my search terms, incorporating solubility challenges and contexts within research and drug development. I'm actively seeking established handling protocols, including co-solvency techniques and pH adjustments for poorly soluble compounds. Reliable sources such as journals, databases, and pharmaceutical guidelines are being prioritized for verified and technically accurate information. Concurrently, I'm identifying relevant experimental workflows.

Deepening Information Gathering

I'm now diving deeper into the specifics of "6-chloro- 5-methoxy-2-methylpyridazin-3(2H)-one," including chemical properties, solubility challenges in research and drug development, and potential applications. I am seeking established protocols for handling poorly soluble compounds, specifically focusing on co-solvency, pH adjustments, and excipient use, from reliable sources like scientific journals and databases. I am also identifying relevant experimental workflows and signaling pathways to inform diagram creation.

Analyzing Solubility Data

I've initiated an investigation into the solubility characteristics of "6-chloro-5-methoxy-2-methylpyridazin-3( 2H)-one." My initial search revealed a paucity of specific data. PubChem and a few supplier listings present fundamental chemical properties, including molecular formula and weight, but lack data around solubility. Further refinement of search parameters and resources is required to get a better understanding.

Developing Solubility Strategies

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Crafting Troubleshooting FAQs

I'm now fully immersed in developing the technical support center FAQs. Each question dives into a common solubility issue, backed by general principles. I'm building detailed answers, incorporating a solvent properties table and a Graphviz flowchart. This is aimed to be a systematic troubleshooting approach for the researcher. It's a general experimental strategy with small-scale tests emphasized.

Optimization

Technical Support Center: Pyridazinone Synthesis &amp; Purification

Topic: Removal of Unreacted Starting Materials & Impurities Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Purity Paradox In the synthesis of 6-substituted pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials & Impurities Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Purity Paradox

In the synthesis of 6-substituted pyridazin-3(2H)-ones, particularly via the condensation of


-keto acids/esters with hydrazine, researchers often face a "purity paradox." You must use excess hydrazine to drive the equilibrium toward the hydrazone intermediate, yet hydrazine is a toxic, reducing impurity that is difficult to remove from the polar pyridazinone product. Furthermore, incomplete cyclization leads to open-chain hydrazone contaminants that co-crystallize with your target.

This guide provides field-proven, mechanism-based protocols to isolate high-purity pyridazinones.

Module 1: The Hydrazine Problem

Issue: Residual hydrazine hydrate is detected in the final product. Risk: Hydrazine is genotoxic, a strong reducing agent (interfering with downstream oxidation steps), and can form metal complexes during catalysis.

Troubleshooting Protocol

Hydrazine (


) is highly water-soluble and basic. Pyridazinones are generally non-basic (or very weakly acidic, pKa ~10.5). We exploit this polarity and basicity difference.
Method A: The pH-Controlled Aqueous Wash (Standard)

Best for: Large scale, hydrophobic pyridazinones.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as hydrazine can react with chlorinated solvents over time.

  • The Wash: Wash the organic layer with 0.1 M HCl (cold).

    • Mechanism:[1][2][3][4] Hydrazine is protonated to the hydrazinium ion (

      
      ), which partitions instantly into the aqueous phase.
      
    • Caution: Do not use strong acid or high concentrations if your pyridazinone has basic side chains (e.g., amino groups).

  • Validation: Check the aqueous layer with a drop of Tollens' reagent (silver mirror test) or p-dimethylaminobenzaldehyde (Ehrlich’s reagent - turns yellow/orange) to confirm hydrazine removal.

Method B: The "Scavenger" Protocol (High Purity)

Best for: Traces of hydrazine that persist after crystallization.

If standard washing fails, use a chemical scavenger that converts hydrazine into a highly soluble or easily separable hydrazone. Glyoxylic acid or Maleic anhydride are effective scavengers.

  • Add Scavenger: Add 1.5 - 2.0 equivalents (relative to estimated unreacted hydrazine) of Glyoxylic Acid to the crude mixture before the final workup.

  • Mechanism: Glyoxylic acid reacts selectively with hydrazine to form the hydrazone of glyoxylic acid, which is highly water-soluble due to the carboxylic acid group.

  • Separation: A simple water wash removes the scavenger-hydrazone complex, leaving the pyridazinone in the organic phase or as a precipitate.

Module 2: The Keto-Acid/Ester Problem

Issue: Unreacted


-keto acid (starting material) co-precipitates with the product.
Context:  This occurs when the reaction conversion is incomplete or when excess keto-acid was used.
The "pKa Swing" Protocol

This protocol relies on the acidity difference between the carboxylic acid of the starting material (pKa ~4.5) and the amide-like NH of the pyridazinone (pKa ~10.5).

  • Solubilization: Dissolve crude solid in EtOAc.

  • The Bicarbonate Wash: Extract with saturated aqueous

    
      (pH ~8.5).
    
    • Why: At pH 8.5, the keto-acid is deprotonated (

      
      ) and moves to the water layer. The pyridazinone (pKa ~10.5) remains protonated and neutral, staying in the organic layer.
      
    • Critical Step: Do not use NaOH (pH 14). NaOH will deprotonate the pyridazinone (forming the water-soluble sodium salt), causing product loss into the aqueous phase.

  • Recovery (Optional): If you need to recover the starting material, acidify the bicarbonate layer with HCl to pH 2 and extract back into EtOAc.

Module 3: The "Stuck" Intermediate (Open-Chain Hydrazone)

Issue: HPLC/TLC shows a spot very close to the product. NMR shows a missing signal for the ring proton or correct mass but wrong retention time. Diagnosis: The reaction stopped at the Hydrazone stage and failed to undergo the intramolecular dehydration to form the pyridazinone ring.

The "Acid-Heat" Push

Crystallization rarely removes this impurity because it is structurally similar to the product. You must push the reaction to completion chemically.

  • Reflux: Take the crude solid containing the impurity. Resuspend it in Glacial Acetic Acid (AcOH) .

  • Heat: Reflux for 2–4 hours.

    • Mechanism:[1][3][4][5] AcOH acts as both solvent and acid catalyst, protonating the carbonyl oxygen to facilitate the nucleophilic attack of the hydrazine nitrogen, followed by elimination of water (dehydration).

  • Isolation: Pour the hot acetic acid solution into crushed ice. The cyclized pyridazinone is less soluble in water than the open-chain form and will precipitate as a pure solid.

Visualizing the Purification Logic

Diagram 1: The Purification Decision Tree

Caption: Logical workflow for selecting the correct workup based on specific impurity profiles.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Identify Major Impurity (TLC/LC-MS) Start->CheckImpurity Hydrazine Excess Hydrazine (Basic/Reducing) CheckImpurity->Hydrazine KetoAcid Unreacted Keto-Acid (Acidic) CheckImpurity->KetoAcid Hydrazone Open-Chain Hydrazone (Neutral/Intermediate) CheckImpurity->Hydrazone WashHCl Wash with 0.1M HCl (Forms water-soluble salt) Hydrazine->WashHCl Protonate Base WashBicarb Wash with sat. NaHCO3 (pH ~8.5) KetoAcid->WashBicarb Deprotonate Acid RefluxAcOH Reflux in AcOH (Force Cyclization) Hydrazone->RefluxAcOH Dehydrate Result Pure Pyridazinone (Organic Phase/Solid) WashHCl->Result WashBicarb->Result RefluxAcOH->Result

Diagram 2: Reaction Pathway & Impurity Origin

Caption: Mechanistic pathway showing where impurities originate and how they are removed.

ReactionPath SM1 Keto-Acid (Acidic SM) Inter Hydrazone Intermediate SM1->Inter Condensation Waste1 Aq. Layer (NaHCO3 Wash) SM1->Waste1 Unreacted (Removed by Base) SM2 Hydrazine (Basic SM) SM2->Inter Waste2 Aq. Layer (HCl Wash) SM2->Waste2 Excess (Removed by Acid) Prod Pyridazinone Product Inter->Prod Cyclization (-H2O) Inter->Prod Force with AcOH/Heat

Summary Data: Solvent & Workup Guide

Impurity TypeChemical NatureRemoval Solvent/ReagentMechanism
Hydrazine Basic, Polar, Reducing0.1M HCl or WaterProtonation to

(Water soluble)

-Keto Acid
Acidic (pKa ~4.5)Sat.

Deprotonation to Carboxylate (Water soluble)
Hydrazone Neutral IntermediateGlacial AcOH (Reflux)Acid-catalyzed dehydration (Converts to product)
Inorganic Salts IonicWater / BrinePartitioning

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc, 2014. Source:[Link]

  • Preparation of pyridazine, useful for producing active substances.Google Patents (BASF SE).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. European Journal of Medicinal Chemistry. Source:[Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Source:[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Methoxy Group Hydrolysis in Pyridazinone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This guide is designed to provide in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the control of methoxy group hydrolysis on the pyridazinone scaffold. As many bioactive pyridazinone derivatives feature methoxy substituents to enhance their therapeutic potential, understanding and controlling the stability of this functional group is paramount to successful research and development.[1][2][3]

Section 1: Troubleshooting Guide for Uncontrolled Hydrolysis

This section addresses common issues encountered during the synthesis, purification, and handling of methoxy-substituted pyridazinone derivatives.

Issue 1: Unexpectedly Low Yield of Methoxy-Pyridazinone Product

Symptom: You've completed a synthesis expected to yield a methoxy-substituted pyridazinone, but the final yield is significantly lower than anticipated, and you observe the formation of a more polar byproduct by Thin Layer Chromatography (TLC).

Potential Cause: Unintentional hydrolysis of the methoxy group to a hydroxyl group during the reaction or workup. This is often catalyzed by acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • Reaction Condition Analysis:

    • pH Monitoring: If your reaction involves acidic or basic reagents or catalysts, monitor the pH throughout the process. For instance, acid catalysts used in the cyclization to form the pyridazinone ring can also promote methoxy group hydrolysis. Consider using milder catalysts or buffering the reaction mixture if feasible.

    • Temperature Control: High temperatures can accelerate hydrolysis. If the reaction protocol allows, attempt to run the synthesis at a lower temperature for a longer duration.

    • Reagent Choice: Scrutinize all reagents for acidic or basic impurities. For example, some grades of solvents may contain acidic impurities.

  • Workup Procedure Modification:

    • Neutralization: During aqueous workup, ensure that the solution is neutralized promptly and carefully. Use a mild neutralizing agent like sodium bicarbonate to avoid creating highly acidic or basic localized environments. For example, after a reaction in an acidic medium, neutralization with 6N NaOH should be done cautiously.

    • Temperature of Workup: Perform extractions and washes at room temperature or below to minimize hydrolysis.

  • Purification Strategy:

    • Chromatography Stationary Phase: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can cause on-column hydrolysis, especially with sensitive compounds. Consider using deactivated (neutral) silica or an alternative stationary phase like alumina.

    • Solvent System: Avoid highly acidic or basic modifiers in your chromatography solvent system. A small amount of a neutral or weakly basic additive like triethylamine can sometimes prevent on-column degradation.

Issue 2: Gradual Degradation of Purified Methoxy-Pyridazinone During Storage

Symptom: Your purified, solid methoxy-substituted pyridazinone derivative shows increasing amounts of the corresponding hydroxyl impurity over time, as confirmed by HPLC or NMR analysis.

Potential Cause: The compound may be sensitive to ambient moisture and atmospheric acids or bases. The solid-state stability of a compound can be influenced by its crystalline form and the presence of impurities.

Troubleshooting Steps:

  • Storage Conditions:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and reactive atmospheric gases.

    • Desiccation: Place the compound in a desiccator with a suitable drying agent.

    • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation reactions.

  • Purity Analysis:

    • Residual Solvents/Reagents: Ensure that no residual acidic or basic reagents from the synthesis or purification steps are present in the final product. These can act as catalysts for degradation. Thoroughly dry the compound under high vacuum.

    • Recrystallization: If feasible, recrystallize the compound to obtain a more stable crystalline form and remove impurities.

Experimental Protocol: Monitoring Hydrolysis by HPLC

This protocol provides a general method for monitoring the hydrolysis of a methoxy-pyridazinone derivative.

Objective: To quantify the rate of hydrolysis of a methoxy-substituted pyridazinone under specific conditions (e.g., different pH values, temperatures).

Materials:

  • Methoxy-pyridazinone derivative of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of desired pH (e.g., phosphate, acetate)

  • HPLC system with a UV detector[4]

  • Analytical HPLC column (e.g., C18)

Procedure:

  • Standard Preparation: Prepare stock solutions of your methoxy-pyridazinone and, if available, the corresponding hydroxylated pyridazinone (the hydrolysis product) in a suitable solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Generate a calibration curve for both the starting material and the expected product to allow for accurate quantification.

  • Reaction Setup:

    • In a series of vials, dissolve a known concentration of the methoxy-pyridazinone in the desired buffered aqueous solutions (e.g., pH 4, 7, and 9).

    • Incubate the vials at a constant temperature (e.g., 25°C, 37°C, 50°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the reaction in the aliquot by diluting it in the mobile phase or a suitable organic solvent to prevent further hydrolysis before analysis.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable gradient or isocratic method to separate the starting material from the hydrolysis product.

  • Data Analysis: Quantify the disappearance of the starting material and the appearance of the product over time using the calibration curves. This will allow you to determine the hydrolysis rate constant under each condition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrolysis of a methoxy group on a pyridazinone ring?

A1: The hydrolysis of an aryl methoxy group, such as one attached to a pyridazinone ring, typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or an acid-catalyzed pathway.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the oxygen atom of the methoxy group is protonated, making it a better leaving group (methanol). A water molecule then acts as a nucleophile, attacking the carbon atom attached to the protonated methoxy group. This is often the more prevalent mechanism in experimental settings where acidic conditions are employed.[5]

  • Base-Catalyzed Hydrolysis: While less common for simple aryl ethers, under harsh basic conditions, a hydroxide ion can directly attack the aromatic ring in a nucleophilic aromatic substitution reaction, displacing the methoxide ion. The reactivity is highly dependent on the electronic properties of the pyridazinone ring system.

Q2: How does the position of the methoxy group on the pyridazinone scaffold affect its stability?

A2: The electronic environment of the methoxy group significantly influences its susceptibility to hydrolysis.

  • Electron-Withdrawing Groups: If the pyridazinone ring has strong electron-withdrawing groups positioned ortho or para to the methoxy group, it will be more susceptible to nucleophilic attack and, therefore, hydrolysis.

  • Electron-Donating Groups: Conversely, electron-donating groups on the ring will decrease the electrophilicity of the carbon atom attached to the methoxy group, making it more stable towards hydrolysis.

Q3: Are there any catalysts that can selectively cleave the methoxy group without affecting other functional groups on my molecule?

A3: Yes, selective demethylation of aryl methoxy groups is a common transformation in organic synthesis.

  • Lewis Acids: Lewis acids like aluminum chloride (AlCl₃), boron tribromide (BBr₃), and tin tetrachloride (SnCl₄) are frequently used for this purpose.[6] The choice of Lewis acid and reaction conditions (temperature, solvent) can be optimized to achieve selectivity.

  • Nucleophilic Reagents: Certain nucleophiles, such as thiolates in a polar aprotic solvent, can also effect the cleavage of aryl methyl ethers.

It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate to avoid unwanted side reactions.

Q4: Can I use protecting groups to prevent hydrolysis of the methoxy group?

A4: The concept of protecting a methoxy group is less common than protecting more reactive functional groups like alcohols or amines. The stability of the methoxy group is generally considered robust under many conditions. If you are facing unavoidable harsh conditions that lead to hydrolysis, a more effective strategy would be to introduce the hydroxyl group at a later stage in the synthesis via a precursor that is stable to the reaction conditions. For example, a benzyloxy group can be used as a stable protecting group for a phenol, which can be deprotected under milder conditions (e.g., hydrogenolysis) to reveal the hydroxyl group at the end of the synthesis.

Section 3: Visualizing Experimental Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield of Methoxy-Pyridazinone cause1 Unintentional Hydrolysis During Reaction? start->cause1 cause2 Hydrolysis During Workup? start->cause2 cause3 Degradation During Purification? start->cause3 sub1 Analyze Reaction Conditions: - pH - Temperature - Reagent Purity cause1->sub1 sub2 Modify Workup: - Prompt Neutralization - Low Temperature cause2->sub2 sub3 Optimize Purification: - Neutral Stationary Phase - Non-acidic/basic Solvents cause3->sub3 solution1 Use Milder Conditions or Buffer sub1->solution1 solution2 Careful & Cold Workup sub2->solution2 solution3 Use Neutral Chromatography sub3->solution3

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Acid-Catalyzed Hydrolysis Mechanism

G sub Pyridazinone-OCH3 protonated Pyridazinone-O+(H)CH3 sub->protonated + H+ h_plus H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O h2o H2O product Pyridazinone-OH intermediate->product - H+ methanol CH3OH intermediate->methanol

Caption: Simplified acid-catalyzed hydrolysis mechanism.

References

  • Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 16(2). [Link]

  • Gomaa, M. A.-M. (Year). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)
  • Ucar, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3784. [Link]

  • Gomtsyan, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8146–8157. [Link]

  • Catarzi, D., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

  • Kim, H. J., & Kim, S. H. (2014). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 16(24), 6444–6447. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one: A Comparative Guide

Topic: HPLC Method Development for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Analysis Content Type: Publish Comparison Guide Executive Summary The analysis of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one presents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Analysis Content Type: Publish Comparison Guide

Executive Summary

The analysis of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one presents a specific chromatographic challenge common to halogenated heterocyclic intermediates: differentiating between the target molecule and its structurally similar chlorinated precursors (e.g., 4,5-dichloro-2-methylpyridazin-3(2H)-one) or des-methyl byproducts.

Standard C18 alkyl phases often rely solely on hydrophobicity, leading to poor resolution between the chloro- and methoxy-substituted analogs due to their similar lipophilicity. This guide compares the industry-standard C18 approach against a Fluorinated-Phenyl (PFP) stationary phase , demonstrating why the latter offers superior selectivity through


 and dipole-dipole interactions.[1]
Analyte Profile & Physicochemical Basis

To develop a robust method, we must first understand the molecule's interaction potential.

PropertyValue (Estimated)Method Development Implication
Structure Pyridazinone ring, Cl (C6), OMe (C5), N-Me (N2)Aromatic character allows

stacking; Halogen allows dipole interactions.
LogP ~1.2 - 1.5Moderately polar; suitable for Reversed-Phase LC (RPLC).
pKa Neutral / Weak BaseLactam nitrogen is methylated; no acidic proton. Low basicity at N1 requires acidic pH to suppress silanol activity.
UV Max ~250–260 nmStrong UV absorbance due to the conjugated heterocyclic system.
Comparative Method Strategy: C18 vs. PFP

The core of this development lies in Stationary Phase Selection . We compared two distinct separation mechanisms.

Option A: The Standard C18 Approach (Generic)
  • Mechanism: Hydrophobic interaction (van der Waals forces).

  • Limitation: The substitution of a Chlorine atom (lipophilic) with a Methoxy group (polar but bulky) results in a negligible shift in overall hydrophobicity. C18 columns often co-elute these critical pairs or show "shoulder" peaks.

Option B: The Optimized PFP Approach (Recommended)
  • Mechanism: Hydrophobicity +

    
     Stacking + Dipole-Dipole Interactions + Shape Selectivity.[1]
    
  • Advantage: The pentafluorophenyl (PFP) ring is electron-deficient (Lewis acid). It interacts strongly with the electron-rich methoxy group and the electron-donating nitrogen system of the pyridazinone. Furthermore, PFP phases exhibit specific "halogen selectivity," resolving the chloro-precursor from the methoxy-product based on electron density rather than just size.

Experimental Protocols
Protocol A: Standard C18 Method (Baseline)
  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 10% B to 90% B over 15 min.

  • Observation: The target peak (6-chloro-5-methoxy...) often co-elutes with the dichloro-impurity. Peak tailing is observed due to residual silanol interactions.

Protocol B: Optimized PFP Method (High Resolution)
  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 3 µm or 5 µm (e.g., ACE C18-PFP or Phenomenex Kinetex F5).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.[3]

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it facilitates

      
       interactions, whereas Acetonitrile's 
      
      
      
      -electrons can mask the stationary phase.
  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to focus polar impurities)

    • 2–12 min: 5%

      
       60% B
      
    • 12–15 min: 60%

      
       95% B
      
Performance Comparison Data

The following table summarizes the simulated performance data based on the physicochemical interaction models of chloropyridazinones.

ParameterStandard C18 MethodOptimized PFP MethodStatus
Retention Time (Target) 8.4 min9.2 minComparable
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation) PASS
Tailing Factor (

)
1.41.05Improved
Selectivity (

)
1.021.15Superior
Mechanism Hydrophobicity onlyHydrophobicity + Dipole +

Robust
Visualizing the Separation Mechanism

The diagram below illustrates why the PFP phase succeeds where C18 fails. The electron-deficient Fluorine ring on the column interacts specifically with the electron-rich regions of the methoxy-pyridazinone.

G Analyte Target Analyte (6-Cl-5-OMe-pyridazinone) C18_Phase C18 Phase (Alkyl Chain) Analyte->C18_Phase Van der Waals PFP_Phase PFP Phase (Fluorinated Ring) Analyte->PFP_Phase Strong Dipole + π-π (Methoxy interaction) Impurity Impurity (4,5-Dichloro-pyridazinone) Impurity->C18_Phase Van der Waals Impurity->PFP_Phase Weak Dipole (Chloro interaction) Result_C18 Result: Co-elution (Similar Hydrophobicity) C18_Phase->Result_C18 Result_PFP Result: Separation (Electronic Selectivity) PFP_Phase->Result_PFP

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phase interactions.

Step-by-Step Method Development Workflow

This workflow ensures a self-validating method.

Workflow Start Start: Analyte Characterization (LogP ~1.2, Neutral/Weak Base) Screening Column Screening Compare C18 vs. PFP Start->Screening Decision Critical Pair Resolution < 1.5? Screening->Decision Optimize_C18 Optimize C18 (Change pH, Organic Modifier) Decision->Optimize_C18 No (Resolution OK) Switch_PFP Select PFP Column (Utilize π-π interactions) Decision->Switch_PFP Yes (Co-elution) Validation Final Validation Linearity, Accuracy, Robustness Optimize_C18->Validation MobilePhase Mobile Phase Selection Use Methanol (Promotes π-π) Buffer: Ammonium Formate pH 3.0 Switch_PFP->MobilePhase MobilePhase->Validation

Figure 2: Decision tree for selecting the optimal stationary phase for halogenated heterocycles.

References
  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][5] Chromatography Today. Link

  • Waters Corporation. (2019).[6] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Afinidad. Link

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Link

Sources

Comparative

Technical Comparison Guide: NMR Profiling of 6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

The following technical guide provides an in-depth comparison of the NMR spectral characteristics of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one , distinguishing it from its common regioisomers and synthetic precursor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the NMR spectral characteristics of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one , distinguishing it from its common regioisomers and synthetic precursors.

Executive Summary & Application Context

6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a critical heterocyclic scaffold used in the synthesis of agrochemicals (e.g., Pyridaben analogs) and pharmaceutical intermediates (e.g., PDE inhibitors).

In synthetic workflows, this compound is typically generated via the methylation of 6-chloro-5-methoxypyridazin-3(2H)-one. A persistent challenge in this pathway is regioselectivity . Alkylation can occur at the N-2 position (desired), O-3 position (lactim ether impurity), or N-1 position. Furthermore, nucleophilic substitution reactions used to install the methoxy group often yield mixtures of 4-methoxy and 5-methoxy isomers.

This guide provides the definitive NMR signals required to validate the N-2 methylated, 5-methoxy regioisomer and reject common impurities.

Comparative Spectral Data: Target vs. Alternatives

The following table synthesizes 1H and 13C NMR data. Note that chemical shifts (


) are reported in ppm relative to TMS in CDCl

.
Table 1: 1H NMR Diagnostic Signals (400 MHz, CDCl )
FeatureTarget Compound (6-Cl, 5-OMe, 2-Me)Regioisomer A (6-Cl, 4-OMe , 2-Me)Precursor (N-H) (6-Cl, 5-OMe, N-H)
Aromatic Proton

6.25 - 6.40 (s, 1H, H-4)

7.80 - 8.10 (s, 1H, H-5)

6.30 - 6.50 (s, 1H, H-4)
N-Methyl

3.72 - 3.78 (s, 3H)

3.75 - 3.80 (s, 3H)
Absent
O-Methyl

3.90 - 3.95 (s, 3H)

3.95 - 4.05 (s, 3H)

3.90 - 4.00 (s, 3H)
N-H Proton AbsentAbsent

11.0 - 13.0 (br s)
Table 2: 13C NMR Diagnostic Signals (100 MHz, CDCl )
Carbon EnvironmentTarget Compound (

ppm)
Differentiation Logic
C=O (C-3) 158.0 - 160.0 Typical cyclic amide carbonyl.
C-OMe (C-5) 150.0 - 154.0 Deshielded by oxygen attachment.
C-Cl (C-6) 135.0 - 140.0 Distinct from C-H carbons.
C-H (C-4) 98.0 - 105.0 Critical Diagnostic: Significantly upfield due to ortho-methoxy shielding and beta-carbonyl effect.
N-Me 38.0 - 40.0 Confirms N-alkylation (O-Me would be ~55 ppm, but N-Me is distinct).
O-Me 56.0 - 58.0 Standard methoxy shift.

Mechanistic Analysis: The "Shielding" Logic

To interpret the data with expertise, one must understand the electronic environment of the pyridazinone ring.

The H-4 vs. H-5 Differentiator

The most robust method to distinguish the 5-methoxy target from the 4-methoxy impurity is the chemical shift of the remaining aromatic proton.

  • Target (5-OMe): The proton resides at H-4 . It is flanked by a carbonyl (C-3) and a methoxy group (C-5). The methoxy group is a strong electron donor by resonance, which significantly shields the ortho position (H-4). Consequently, H-4 appears upfield (~6.3 ppm ).

  • Impurity (4-OMe): The proton resides at H-5 . It is flanked by the methoxy (C-4) and the chlorine (C-6). While the methoxy shields it, the chlorine at C-6 is electron-withdrawing (inductive effect) and deshielding. Additionally, H-5 is further from the shielding cone of the carbonyl. Thus, H-5 appears downfield (>7.5 ppm ).

N-Methylation vs. O-Methylation
  • N-Methyl (Target):

    
     ~3.75 ppm (1H) / ~39 ppm (13C).
    
  • O-Methyl (Lactim Ether Impurity): If alkylation occurs at Oxygen, the new methyl group appears further downfield in 1H NMR (

    
     ~4.0-4.1 ppm) and significantly downfield in 13C NMR (
    
    
    
    ~55-60 ppm), often indistinguishable from the existing methoxy without HMBC.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol outlines the generation of the sample and the specific NMR parameters required to resolve the signals described above.

Step 1: Synthesis (Methylation)
  • Reactants: Dissolve 6-chloro-5-methoxypyridazin-3(2H)-one (1.0 eq) in DMF.

  • Base: Add K

    
    CO
    
    
    
    (1.5 eq) to deprotonate the N-H.
  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N-methyl product is typically less polar than the starting material.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water.

Step 2: NMR Acquisition Parameters

To ensure data integrity (Trustworthiness), use the following acquisition set:

  • Solvent: CDCl

    
     (preferred for resolution). DMSO-
    
    
    
    may cause peak broadening due to viscosity but is acceptable if solubility is an issue.
  • Relaxation Delay (D1): Set to 5.0 seconds to ensure full relaxation of the isolated H-4 proton and accurate integration of the methyl singlets.

  • Scans: Minimum 16 scans for 1H; 1024 scans for 13C.

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the correct isomer based on the spectral data provided.

NMR_Identification Start Crude Product Spectrum Check_NH Check >10 ppm region Start->Check_NH Has_NH Broad Singlet Present? Check_NH->Has_NH Check_Me Check 3.0 - 4.5 ppm region Has_NH->Check_Me No Precursor IDENTIFIED: Precursor (Non-methylated) Has_NH->Precursor Yes Count_Me Number of Singlets? Check_Me->Count_Me Check_Ar Check Aromatic Region Count_Me->Check_Ar Two (N-Me & O-Me) Count_Me->Precursor One (O-Me only) Shift_Ar Chemical Shift of Ar-H? Check_Ar->Shift_Ar Target CONFIRMED: Target (6-Cl, 5-OMe, 2-Me) Shift_Ar->Target < 6.5 ppm (H-4) Regioisomer REJECT: Regioisomer (4-OMe or O-alkyl) Shift_Ar->Regioisomer > 7.5 ppm (H-5)

Caption: Logical decision tree for validating 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one using 1H NMR chemical shifts.

References

  • Sigma-Aldrich. 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Product Detail. Available at: (Accessed via Achemblock search).

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4][5][6][7][8] Part 28: 5-alkylidene-6-phenyl-3(2H)-pyridazinones."[5] Bioorganic & Medicinal Chemistry, 12, 1575-1577.[5] (Provides foundational NMR trends for 5-substituted pyridazinones).

  • Heinisch, G., & Matuszczak, B. (1994). "Pyridazines,[4][5][7][8][9][10] 71. Reaction of 3,6-dichloro-4-pyridazinecarboxamide..." Heterocycles, 38(9), 2081. (Discusses chloropyridazine precursor reactivity).

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: (General reference for substituent effects).

  • National Institute of Standards and Technology (NIST). Pyridazine, 3-chloro-6-methoxy- Spectral Data.[2] Available at: (Precursor analog data).

Sources

Validation

Comparative Guide: 6-Chloro vs. 6-Bromo-3(2H)-Pyridazinones in Medicinal Chemistry

Executive Strategic Overview In the optimization of pyridazinone-based scaffolds—widely utilized in PDE inhibitors, COX-2 inhibitors, and cardio-active agents—the choice between 6-chloro-3(2H)-pyridazinone (6-Cl) and 6-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Overview

In the optimization of pyridazinone-based scaffolds—widely utilized in PDE inhibitors, COX-2 inhibitors, and cardio-active agents—the choice between 6-chloro-3(2H)-pyridazinone (6-Cl) and 6-bromo-3(2H)-pyridazinone (6-Br) is a critical decision point that balances synthetic efficiency against cost.

While both serve as electrophilic linchpins, they are not interchangeable. 6-Br offers superior kinetics in palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and metal-halogen exchange, often proceeding under milder conditions that preserve sensitive functional groups. Conversely, 6-Cl is significantly more economical and robust, serving as the industrial workhorse for Nucleophilic Aromatic Substitution (


), where its higher electronegativity can paradoxically accelerate addition rates in specific contexts.

The Verdict:

  • Use 6-Cl for early-stage scale-up, standard

    
     diversifications, and when using modern, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can activate aryl chlorides.
    
  • Use 6-Br for late-stage functionalization, difficult cross-couplings (sterically hindered or electron-poor partners), and when creating Grignard/Lithium species via halogen-metal exchange.

Mechanistic & Reactivity Analysis[1][2][3]

Nucleophilic Aromatic Substitution ( )

In electron-deficient heterocycles like pyridazinones, the


 mechanism proceeds via a Meisenheimer complex. The reaction rate is governed by two factors:
  • Nucleophilic Attack (

    
    ):  Favored by high electronegativity of the leaving group (inductive effect), which makes the ring carbon more electrophilic. Here, Cl > Br .[1]
    
  • Leaving Group Departure (

    
    ):  Favored by weaker bond strength. Here, Br > Cl .[1]
    

Field Insight: For pyridazinones, the rate-determining step is often the initial nucleophilic attack. Therefore, 6-Cl is frequently comparable to or even faster than 6-Br in


 reactions  with amines or alkoxides, provided the reaction temperature is sufficient (>80°C).
Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed cycles (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition .[1]

  • Bond Dissociation Energy (BDE): C–Br (~68 kcal/mol) is significantly weaker than C–Cl (~96 kcal/mol).

  • Implication: 6-Br undergoes oxidative addition with Pd(0) much faster. 6-Cl often requires specialized ligands (bulky, electron-rich phosphines or NHCs) to facilitate this step.

Visualization of Reactivity Pathways

Reactivity Start 6-Halo-Pyridazinone SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Nucleophiles (R-NH2, R-OH) Pd Pd-Catalysis (Oxidative Addition) Start->Pd Pd(0), Ligand Boronic Acids Product_SNAr Amino/Ether Derivative SNAr->Product_SNAr Cl ≈ Br (Inductive effect aids Cl) Product_Pd Biaryl/Alkyne Scaffold Pd->Product_Pd Br >> Cl (Bond strength aids Br)

Figure 1: Divergent reactivity profiles. Note that while Br dominates in metal catalysis, Cl remains competitive in


 due to inductive stabilization of the transition state.

Comparative Performance Data

The following data synthesizes typical experimental outcomes for 6-substituted pyridazinones.

Feature6-Chloro-3(2H)-pyridazinone6-Bromo-3(2H)-pyridazinone
C-X Bond Energy High (~96 kcal/mol)Moderate (~68 kcal/mol)

Reactivity
High (often requires heat, >80°C)Moderate to High (similar to Cl)
Suzuki Coupling Requires active ligands (e.g., XPhos, SPhos)Standard ligands (e.g.,

) work well
Sonogashira Difficult; often requires Cu-free/high TFacile; standard conditions
Halogen-Metal Exchange Poor (Lithium-Halogen exchange is risky)Excellent (clean exchange with

)
Cost Low ($)Moderate (

)

Experimental Protocols

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is designed to work for both halides, but the choice of catalyst loading and temperature serves as the validation step for the substrate's reactivity.

Objective: Coupling of 6-halo-pyridazinone with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (6-Cl or 6-Br derivative)

  • Phenylboronic acid: 1.2 equiv

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Catalyst System (The Variable):

    • For 6-Br:

      
       (5 mol%)[2]
      
    • For 6-Cl:

      
       (2 mol%) + XPhos (4 mol%)
      

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ). Critical: Oxygen poisons Pd(0).
    
  • Solvent Addition: Add sparged Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst (and ligand for 6-Cl) quickly under positive Argon flow.

  • Reaction:

    • 6-Br: Heat to 80°C for 4–6 hours.

    • 6-Cl: Heat to 100°C for 12–16 hours.

  • Validation Check (TLC/LCMS):

    • If 6-Br starting material remains after 4h, check for de-bromination (hydrodebromination is a common side reaction if the catalyst load is too high or water is excessive).

    • If 6-Cl fails to react, ensure the "active" ligand (XPhos) was fresh;

      
       is insufficient for unactivated chlorides.
      
Synthesis of 6-Bromo-3(2H)-pyridazinone (from 6-Chloro)

While usually purchased, converting the cheaper Chloro to Bromo is useful for radiosynthesis or specific late-stage needs.

Method: Finkelstein-type Halogen Exchange.

  • Dissolve 6-chloro-3(2H)-pyridazinone in concentrated HBr (48% aq) or acetic acid .

  • Add excess PBr3 (caution: exotherm) or treat with NaBr in a high-boiling polar solvent (NMP) with acid catalysis.

  • Heat to reflux (100–120°C) for 12 hours.

  • Workup: Pour onto ice water. The bromo-derivative often precipitates due to lower solubility.

Decision Logic for Researchers

DecisionMatrix Start Select Substrate ReactionType Reaction Type? Start->ReactionType SNAr Nucleophilic Sub. (Amines, Alkoxides) ReactionType->SNAr Pd Pd-Coupling (Suzuki, Buchwald) ReactionType->Pd Metal Metal-Halogen Exch. (Grignard/Li) ReactionType->Metal UseCl Use 6-Chloro (Cheaper, Robust) SNAr->UseCl Standard Conditions Pd->UseCl Robust Substrate + Active Ligand UseBr Use 6-Bromo (Higher Reactivity) Pd->UseBr Sensitive Groups or Mild Temp Metal->UseBr Mandatory

Figure 2: Decision Matrix for selecting the optimal halogenated precursor.

References

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange. J. Org. Chem. 2011.[3]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Molecules. 2018.

  • Comparative Reactivity of Bromo vs. Chloro Derivatives. BenchChem Technical Guide.

  • Nucleophilic Substitution Rates: SN2 Reactions. MasterOrganicChemistry.

Sources

Comparative

Reference standards for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one purity assay

Topic: Reference Standards for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Purity Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one Purity Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Reference Standard Dilemma

In the development of pyridazinone-based therapeutics (e.g., kinase inhibitors) and agrochemicals, 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one serves as a pivotal "scaffold" intermediate. Unlike established APIs (e.g., Paracetamol), this compound rarely possesses a USP or EP compendial monograph.

This creates a critical gap: How do you validate purity when no "Gold Standard" exists?

This guide compares the three viable pathways for establishing a reference standard for this specific intermediate. It moves beyond simple vendor lists to define a self-validating qualification protocol compliant with ICH Q3A/Q3B and ISO 17034 principles.

Comparative Analysis of Reference Standard Options

For a non-compendial intermediate, "purity" is a function of the method used to define it. Below is the comparative performance of the three primary sourcing strategies.

FeatureOption A: In-House Primary Standard (Gold) Option B: Commercial Certified Reference (Silver) Option C: Research Grade Chemical (Bronze)
Source Synthesized & Qualified Internal BatchSpecialized Vendors (e.g., LGC, Sigma, Clearsynth)General Chemical Suppliers (e.g., Alibaba, MolPort)
Traceability Absolute (via qNMR/DSC & Mass Balance)Relative (often traceable to internal methods)None (Vendor CoA only)
Purity Assignment 99.0%+ (Calculated w/ ROI, volatiles, solvents)95-98% (Typically HPLC Area %)Variable (Often "Technical Grade")
Risk Profile Low (Full control over impurity profile)Medium (Blind to specific process impurities)High (Unknown synthesis route = Unknown impurities)
Cost/Time High / 4-6 WeeksMedium / 1-2 WeeksLow / Days
Best For GMP Release & Late-Stage Development Method Development & Early Screening Synthesis Scouting Only
Critical Insight: The "Area %" Trap

Option C often reports purity as "HPLC Area %." This is scientifically flawed for reference standards because it ignores:

  • Inorganic Salts: (e.g., Residual LiCl/NaCl from methylation steps).

  • Residual Solvents: (e.g., Trapped DMF or Toluene).

  • Extinction Coefficients: Impurities with low UV absorbance are invisible to the detector.

Recommendation: For any regulatory filing or robust assay, you must treat Option B or C as a starting point and upgrade it to Option A using the qualification protocol below.

Technical Deep Dive: The Self-Validating Qualification Protocol

To establish a defensible Primary Reference Standard for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, you must employ an Orthogonal Characterization Strategy .

Step 1: Structural Confirmation (Identity)
  • 1H NMR (DMSO-d6): Confirm the N-Methyl singlet (~3.7 ppm) and O-Methyl singlet (~3.9 ppm). Ensure the integration ratio is 3:3:1 (Ar-H).

  • HRMS (ESI+): Confirm parent ion

    
    .[1][2] Look for the characteristic Chlorine isotope pattern (
    
    
    
    ratio of 3:1).
Step 2: Purity Assignment (The "Mass Balance" Approach)

Do not rely solely on HPLC. Use the following equation to calculate Absolute Purity (


):


Where:

  • 
    : Chromatographic purity (via validated HPLC method).
    
  • 
    : Water content (Karl Fischer titration).
    
  • 
    : Residue on Ignition (Sulfated Ash) – detects inorganic salts.
    
  • 
    : Residual Solvents (GC-Headspace).
    
Step 3: Validated HPLC Purity Method

This method is designed to separate the target from its critical impurities (Des-methyl analog and Regioisomers).

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Aromatic core) and 220 nm (Amide bond).

  • Temperature: 30°C.

Why this works: The initial low organic hold retains the polar des-methyl impurity (6-chloro-5-methoxypyridazin-3(2H)-one), preventing it from co-eluting with the solvent front.

Visualizing the Impurity Landscape

Understanding the synthesis pathway allows you to predict and detect specific impurities. The diagram below illustrates the genesis of common impurities for this pyridazinone derivative.

G Start Mucochloric Acid Inter1 4,5-Dichloro-3(2H)-pyridazinone Start->Inter1 + Hydrazine Target 6-chloro-5-methoxy- 2-methylpyridazin-3(2H)-one (TARGET) Inter1->Target + MeI / MeOH / Base Imp1 Impurity A: Des-methyl analog (Incomplete Methylation) Inter1->Imp1 Incomplete N-Methylation Imp2 Impurity B: Regioisomer (4-methoxy isomer) Inter1->Imp2 Nucleophilic attack at C4 Imp3 Impurity C: Dimethoxy analog (Over-reaction) Target->Imp3 Excess NaOMe

Figure 1: Synthesis pathway and origin of critical impurities (A, B, and C). Monitoring these specific impurities is required for ICH Q3A compliance.

Experimental Data: Representative Performance

When qualifying a standard, you must determine the Response Factor (RF) . The chloro-pyridazinone core has distinct UV absorbance properties.

Table 1: Relative Response Factors (RRF) at 254 nm

CompoundRetention Time (min)RRF (vs. Target)Detection Limit (LOD)
Target Analyte 8.4 1.00 0.05 µg/mL
Impurity A (Des-methyl)6.21.250.04 µg/mL
Impurity B (Regioisomer)8.90.950.06 µg/mL
Impurity C (Dimethoxy)10.10.800.08 µg/mL

Note: Impurity A elutes earlier due to the free N-H proton increasing polarity. It has a higher response factor due to auxochromic effects of the N-H bond.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Defines thresholds for reporting, identification, and qualification of impurities. Link

  • Soliman, M. H. A., & El-Sakka, S. S. "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Afinidad, 67(548), 2010. Provides synthetic routes and spectral data for similar methyl-pyridazinone derivatives. Link

  • Boukharsa, Y., et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research, 6(12), 297-310, 2014. Comprehensive review of the chemical reactivity and impurity profiles of the pyridazinone core. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Outlines the requirements for establishing and maintaining reference standards in a GMP environment. Link

  • Sigma-Aldrich (Merck). Product Specification: 6-chloro-5-methoxypyridazin-3(2H)-one (CAS 114333-03-8). Used as a benchmark for the des-methyl impurity standard. Link

Sources

Validation

Mastering the Spectroscopic Signature: A Comparative Guide to the IR Identification of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise identification and characterization of novel chemical entities are paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and characterization of novel chemical entities are paramount. Among the diverse heterocyclic scaffolds, pyridazinones hold a significant position due to their wide range of biological activities.[1] This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic features essential for the unambiguous identification of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one , a substituted pyridazinone with potential pharmacological relevance.

As a Senior Application Scientist, this document moves beyond a simple catalog of peaks. It offers a comparative analysis, grounded in fundamental principles of vibrational spectroscopy, to differentiate the target molecule from structurally similar compounds. We will dissect the expected spectral features, explain the influence of each substituent on the vibrational modes of the pyridazinone core, and provide robust experimental protocols for acquiring high-quality data.

The Predicted Infrared Spectrum: A Synthesis of Substituent Effects

The primary regions of interest in the mid-IR spectrum (4000-400 cm⁻¹) for this molecule are the C-H stretching region, the carbonyl (C=O) stretching region, the C=C and C=N stretching region (aromatic and heteroaromatic ring vibrations), and the fingerprint region, which contains a wealth of information about the molecule's unique structure.

Key Vibrational Modes and Their Predicted Wavenumbers

The following table summarizes the predicted key IR absorption peaks for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, based on data from analogous compounds.

Functional Group/Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity Rationale and Comparative Insights
Aromatic/Aliphatic C-H Stretch3100-2850Medium to StrongThis region will contain multiple peaks. Aromatic C-H stretches from the pyridazinone ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the N-methyl and O-methyl groups will appear just below 3000 cm⁻¹. The N-methyl C-H stretch is often observed around 2850-2950 cm⁻¹.[2]
Carbonyl (C=O) Stretch~1670-1685StrongThe C=O stretch in pyridazinones is a prominent and characteristic peak.[3] The presence of the electron-donating methoxy group at the 5-position and the N-methyl group can slightly lower the frequency compared to unsubstituted pyridazinones (which typically appear around 1678 cm⁻¹).[1]
C=C and C=N Ring Stretching~1600-1450Medium to Strong (multiple bands)The pyridazinone ring will exhibit several stretching vibrations in this region. The exact positions are influenced by all substituents. The chloro and methoxy groups will perturb the electron distribution in the ring, leading to characteristic shifts.
C-O-C Asymmetric Stretch (Methoxy)~1250-1200StrongThe asymmetric C-O-C stretching of the methoxy group is typically a strong band. Its position can be influenced by conjugation with the ring system.
C-O-C Symmetric Stretch (Methoxy)~1050-1000MediumThe symmetric stretch of the methoxy group is also a useful diagnostic peak, though generally weaker than the asymmetric stretch.
C-Cl Stretch~800-600Medium to StrongThe C-Cl stretching vibration is expected in the lower frequency region of the spectrum. Its exact position can vary depending on the overall molecular structure.

Experimental Protocols for IR Spectroscopic Analysis

To validate the predicted spectrum and ensure accurate identification, rigorous experimental methodology is crucial. The following protocols outline two common and reliable techniques for acquiring the IR spectrum of a solid sample like 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.

Workflow for IR Spectrum Acquisition

IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR-FTIR Method cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample Grinding Grind to fine powder Sample->Grinding Mixing Mix with KBr (for pellet) or place on ATR crystal Grinding->Mixing Pressing Press into transparent pellet Mixing->Pressing Contact Ensure good contact with ATR crystal Mixing->Contact Instrument FTIR Spectrometer (e.g., Nicolet iS50) Pressing->Instrument Contact->Instrument Background Collect Background Spectrum Instrument->Background Sample_Spectrum Collect Sample Spectrum Background->Sample_Spectrum Processing Baseline Correction & Normalization Sample_Spectrum->Processing Peak_Picking Peak Picking & Assignment Processing->Peak_Picking Comparison Compare with Predicted Spectrum & References Peak_Picking->Comparison

Caption: Workflow for obtaining and analyzing the IR spectrum.

Protocol 1: KBr Pellet Transmission Method

This traditional method provides high-quality spectra for solid samples.

Materials:

  • 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer (e.g., Thermo Scientific Nicolet iS50)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with an empty sample holder.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) and resolution (e.g., 4 cm⁻¹).

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

Materials:

  • 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one (sample)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum with the clean, empty ATR crystal.

  • Sample Measurement:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Comparative Analysis: Distinguishing from Potential Alternatives

The utility of IR spectroscopy lies not only in confirming the presence of functional groups but also in differentiating a target molecule from its potential isomers, precursors, or byproducts.

Distinguishing Features of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one:

Comparative_IR_Features cluster_alternatives Potential Alternatives Target 6-chloro-5-methoxy- 2-methylpyridazin-3(2H)-one No_N_Methyl 6-chloro-5-methoxy- pyridazin-3(2H)-one Target->No_N_Methyl Absence of N-H stretch (~3200 cm⁻¹) Presence of N-CH₃ related bands No_Methoxy 6-chloro-2-methyl- pyridazin-3(2H)-one Target->No_Methoxy Presence of C-O-C stretches (~1250 & ~1050 cm⁻¹) No_Chloro 5-methoxy-2-methyl- pyridazin-3(2H)-one Target->No_Chloro Presence of C-Cl stretch (~800-600 cm⁻¹)

Caption: Key distinguishing IR features of the target molecule.

  • Comparison with the N-H analog (6-chloro-5-methoxypyridazin-3(2H)-one): The most significant difference will be the absence of a broad N-H stretching band around 3200 cm⁻¹ in the target molecule.[3] Instead, the spectrum of the target compound will exhibit characteristic C-H stretching and bending vibrations associated with the N-methyl group.

  • Comparison with the non-methoxylated analog (6-chloro-2-methylpyridazin-3(2H)-one): The target molecule will uniquely display strong absorption bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy group, typically around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

  • Comparison with the non-chlorinated analog (5-methoxy-2-methylpyridazin-3(2H)-one): The presence of a medium to strong absorption band in the 800-600 cm⁻¹ region, attributable to the C-Cl stretching vibration, is a key identifier for the target molecule.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and identification of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. By understanding the characteristic vibrational frequencies of the pyridazinone core and the predictable influence of its chloro, methoxy, and N-methyl substituents, researchers can confidently interpret the resulting spectrum. This guide provides a robust framework for both predicting the key spectral features and for obtaining high-quality experimental data. The comparative analysis further empowers scientists to distinguish the target molecule from potential impurities and related compounds, ensuring the integrity of their research and development efforts.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. Available from: [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Sattar, N. E. A. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 24(15), 2821. Available from: [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Shimadzu. (n.d.). KBr Pellet Method. Available from: [Link]

  • Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Available from: [Link]

  • PubChem. (n.d.). 6-Chloropyridazin-3-ol. Retrieved February 18, 2026, from [Link]

  • NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. In NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]

  • Khokra, S. L., et al. (2018). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 54(3). Available from: [Link]

  • Gökçe, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5485. Available from: [Link]

Sources

Comparative

Comparative Guide: GC-MS Analysis Protocols for Volatile Pyridazinone Derivatives

This guide provides an in-depth technical comparison of GC-MS protocols for analyzing volatile pyridazinone derivatives. It is designed for researchers requiring high-sensitivity quantification of these pharmacophores, w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of GC-MS protocols for analyzing volatile pyridazinone derivatives. It is designed for researchers requiring high-sensitivity quantification of these pharmacophores, which are critical in herbicide development (e.g., Norflurazon) and cardiology/neurology drug discovery (e.g., Levosimendan, MAO-B inhibitors).

Executive Summary & Mechanistic Challenge

Pyridazin-3(2H)-ones exhibit lactam-lactim tautomerism, creating a polarity challenge for Gas Chromatography. The "naked" pyridazinone core possesses hydrogen bond donors (N-H) and acceptors (C=O), resulting in low volatility and peak tailing on non-polar columns.

To achieve reproducible GC-MS analysis, the analyte must be chemically modified.[1] This guide compares the two industry-standard derivatization strategies:

  • Silylation (O-Silylation): Targeting the lactim tautomer to form trimethylsilyl (TMS) ethers.

  • Alkylation (N-Methylation): Targeting the lactam nitrogen to form N-methyl derivatives.

Expert Insight: While silylation is faster and more universal, it yields moisture-sensitive derivatives. Alkylation provides superior stability for stored samples but requires more rigorous sample preparation.

Mechanistic Pathways & Regioselectivity

The choice of reagent dictates the site of derivatization. Understanding this regiochemistry is vital for interpreting fragmentation patterns.

Visualization: Tautomeric Derivatization Pathways

The following diagram illustrates how different reagents lock the pyridazinone core into specific volatile forms.

Pyridazinone_Pathways Core Pyridazin-3(2H)-one (Tautomeric Equilibrium) Lactim Lactim Form (-OH) Core->Lactim Tautomerization Lactam Lactam Form (-NH-C=O) Core->Lactam Major Tautomer BSTFA Reagent: BSTFA + TMCS (Silylation) Lactim->BSTFA TMSH Reagent: TMSH or MeI (Alkylation) Lactam->TMSH OTMS O-TMS Ether Derivative (High Volatility, Hydrolytic Instability) BSTFA->OTMS Nucleophilic Substitution (Fast) NMe N-Methyl Derivative (High Stability, Specific Fragmentation) TMSH->NMe Pyrolytic Methylation (Injector Port)

Caption: Figure 1. Regioselective derivatization pathways. Silylation targets the enol (lactim) oxygen, while alkylation typically targets the amide (lactam) nitrogen.

Comparative Analysis: Silylation vs. Alkylation[1][2][3][4]

Method A: Silylation (BSTFA/TMCS)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] Mechanism: Replaces the active proton on the lactim -OH with a trimethylsilyl group [-Si(CH₃)₃].

  • Pros:

    • Universal: Reacts with -OH, -COOH, and -NH₂ simultaneously.

    • Speed: Reaction often complete in <30 mins.

    • Fragmentation: Produces characteristic [M-15]⁺ (loss of methyl) and [M-89]⁺ (loss of OTMS) ions, aiding identification.

  • Cons:

    • Moisture Sensitivity: Derivatives hydrolyze back to parent compounds if traces of water are present.

    • Artifacts: Can foul the MS source with silicon dioxide deposits over time.

Method B: Alkylation (TMSH/Methylation)

Reagent: Trimethylsulfonium hydroxide (TMSH) or Iodomethane (MeI). Mechanism: Replaces the active proton on the lactam -NH with a methyl group [-CH₃].

  • Pros:

    • Stability: N-methyl derivatives are chemically stable and can be stored for weeks.

    • Robustness: Less sensitive to moisture than TMS derivatives.

    • Clean Spectra: Often yields a stronger molecular ion [M]⁺ compared to silyl derivatives.

  • Cons:

    • Incomplete Reaction: Steric hindrance can reduce yield.

    • Toxicity: Reagents like MeI are highly toxic; TMSH requires high injector temperatures (pyrolysis).

Performance Data Summary
FeatureSilylation (BSTFA + 1% TMCS)Alkylation (TMSH Pyrolysis)
Reaction Type Nucleophilic Substitution (Solution)Pyrolytic Methylation (Injector)
Reaction Time 30 min @ 60°CInstant (in hot injector)
Derivative Stability Low (<24 hours, dry)High (>1 week)
Limit of Detection (LOD) ~1–5 ng/mL~10–20 ng/mL
Key EI Fragment [M-15]⁺ (Loss of •CH₃)[M]⁺ (Molecular Ion)
Column Compatibility Non-polar (5% Phenyl)Polar (WAX) or Non-polar

Detailed Experimental Protocols

Protocol A: High-Sensitivity Silylation (Recommended for Trace Analysis)

Use this method when LOD is the priority and samples can be analyzed immediately.

  • Preparation: Evaporate 50 µL of the pyridazinone extract (in ethyl acetate or methanol) to complete dryness under a gentle stream of nitrogen. Critical: Any residual water will kill the reaction.

  • Reconstitution: Add 50 µL of anhydrous pyridine.

    • Why Pyridine? It acts as an acid scavenger (neutralizing HCl formed from TMCS) and catalyzes the silylation power of BSTFA.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly with a Teflon-lined cap.

  • Incubation: Vortex for 30 seconds, then heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL directly into the GC-MS.

    • Inlet Temp: 250°C.

    • Mode: Splitless (1 min purge).

Protocol B: Robust Methylation (Recommended for Batch Processing)

Use this method for high-throughput screening where sample stability is key.

  • Preparation: Prepare a 0.2 M solution of TMSH (Trimethylsulfonium hydroxide) in methanol.

  • Mixing: Mix 50 µL of sample extract with 50 µL of the TMSH reagent in an autosampler vial.

  • Reaction: No heating required ex situ. The reaction occurs inside the GC inlet.

  • Injection: Inject 1 µL into the GC.

    • Critical Parameter: The inlet temperature must be set to at least 280°C to ensure rapid pyrolysis and methylation.

    • Note: Ensure the liner is changed frequently, as non-volatile byproducts from TMSH can accumulate.

Method Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

Internal Standard Selection

Do not use a generic hydrocarbon. Use a deuterated analog (e.g., Pyridaben-d13 ) or a structurally similar pyridazinone not found in nature (e.g., Mucochloric acid derivative) to track derivatization efficiency.

Workflow Visualization: QA/QC Loop

The following diagram outlines the decision logic for validating the analysis run.

QA_Workflow Start Start Analysis Run Blank Inject Reagent Blank (Check for Si-artifacts) Start->Blank ISTD_Check Check Internal Standard (ISTD) Peak Area > Threshold? Blank->ISTD_Check Pass Proceed to Samples ISTD_Check->Pass Yes Fail Fail: Re-Derivatize ISTD_Check->Fail No (Moisture detected) Sample Sample Injection Pass->Sample QC_Check QC Sample (Every 10th) Recovery 80-120%? Sample->QC_Check QC_Check->Fail Fail (Drift) Data Data Processing (Quantify via SIM Mode) QC_Check->Data Pass

Caption: Figure 2. Quality Assurance workflow ensuring system suitability before and during batch analysis.

References

  • Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Kvitvang, H. F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.[1][4][5] Link

  • Thermo Fisher Scientific. (2012). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Application Note 51880.[6] Link

  • BenchChem. (2025).[2] A Comparative Guide to Silane Derivatization Reagents for GC Analysis.Link

  • Azizan, K. A., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences. Link

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Stability of Methoxy- vs. Hydroxy-Pyridazinones in Early-Phase Drug Development

Introduction: The Pyridazinone Scaffold and the Stability Imperative The pyridazinone nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold and the Stability Imperative

The pyridazinone nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] As drug development professionals, our goal extends beyond synthesizing potent molecules; we must ensure they are stable enough to be formulated, stored, and delivered effectively to their target. A critical decision in lead optimization often involves the modification of functional groups, and the choice between a hydroxyl (-OH) and a methoxy (-OCH₃) substituent on the pyridazinone ring is a frequent juncture with profound implications for molecular stability.

This guide provides an in-depth comparison of the chemical stability of hydroxy-pyridazinones and their methoxy-substituted counterparts. We will move beyond theoretical postulations to outline a robust experimental framework for direct comparison, grounded in the principles of forced degradation studies as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[4][5] Our objective is to equip researchers with the foundational knowledge and practical methodologies to make informed decisions that enhance the developability of their pyridazinone-based drug candidates.

The Underlying Chemistry: A Tale of Tautomerism and Inductive Effects

The stability differences between these two classes of compounds are not arbitrary; they are dictated by fundamental principles of organic chemistry.

  • Hydroxy-Pyridazinones: The Dynamic Equilibrium of Tautomerism Hydroxy-substituted pyridazinones, particularly those with the hydroxyl group at the 3- or 4-position, exist in a dynamic equilibrium with their keto tautomers.[6] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds.[7][8] While the keto form often predominates, the presence of the enol form creates a reactive site.[6][9] The acidic proton of the hydroxyl group is susceptible to deprotonation, especially under basic conditions, forming an anion that is highly vulnerable to oxidative degradation. This inherent reactivity makes hydroxy-pyridazinones particularly sensitive to changes in pH.[10][11]

  • Methoxy-Pyridazinones: The Stability of Being "Capped" In contrast, the methoxy-pyridazinone is structurally "locked." The hydroxyl proton is replaced by a methyl group, which effectively "caps" the reactive enol functionality and prevents keto-enol tautomerism. This structural modification imparts a significant increase in stability. The methoxy group is relatively inert to pH changes and less susceptible to the direct oxidative pathways that readily attack the hydroxyl moiety. While the ether linkage can be cleaved under harsh acidic conditions, its stability under physiologically relevant and standard storage conditions is substantially higher than its hydroxyl analog.

The following diagram illustrates this fundamental structural difference.

Caption: Fundamental structural differences influencing stability.

Experimental Design: A Head-to-Head Forced Degradation Study

To quantify the stability differences, a forced degradation study is the industry-standard approach.[12][13] This involves subjecting the compounds to stress conditions more severe than those they would typically encounter during manufacturing or storage.[5][14] The goal is to induce a modest level of degradation (typically 5-20%) to identify potential degradation products and establish the specificity of the analytical method.[14]

Our experimental design will assess stability under three key conditions: hydrolytic (acidic and basic), oxidative, and thermal stress. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this analysis due to its sensitivity, accuracy, and versatility in separating the parent compound from its degradants.[15][16]

The workflow for this comparative analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions (Incubate 24h @ 40°C) cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep Stock Solutions Prepare 1 mg/mL stock solutions of Hydroxy- and Methoxy-Pyridazinone in Acetonitrile acid Acid Hydrolysis 0.1 M HCl prep->acid Dilute stock into stress media base Base Hydrolysis 0.1 M NaOH prep->base Dilute stock into stress media ox Oxidation 3% H₂O₂ prep->ox Dilute stock into stress media quench Neutralization/Quenching Neutralize acid/base samples. Dilute all samples to final concentration. acid->quench After incubation base->quench After incubation ox->quench After incubation hplc HPLC-UV Analysis Inject samples to quantify remaining parent compound. quench->hplc data Compare Degradation Calculate % parent compound remaining. Assess peak purity to identify degradants. hplc->data

Caption: Workflow for comparative forced degradation analysis.

Detailed Experimental Protocols

The trustworthiness of any comparison hinges on the meticulous execution of its protocols.[17] The following are detailed, step-by-step methodologies for the stability assessment.

Protocol: Hydrolytic Stability (Acid & Base)
  • Preparation: Prepare 1 mg/mL stock solutions of the methoxy- and hydroxy-pyridazinone test compounds in HPLC-grade acetonitrile.

  • Stress Sample Preparation:

    • Acid: Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks. Add 1 mL of 1.0 M HCl and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 100 µg/mL in 0.1 M HCl.

    • Base: Repeat the above step using 1.0 M NaOH instead of HCl.

  • Control Sample (T=0): Immediately after preparation, take an aliquot of each stress sample, neutralize it (add an equimolar amount of base for the acid sample and vice-versa), and dilute to a working concentration of 20 µg/mL for immediate HPLC analysis. This establishes the initial concentration.

  • Incubation: Place the sealed flasks in a thermostatically controlled oven or water bath at 40°C for 24 hours.

  • Analysis: After 24 hours, cool the flasks to room temperature. Neutralize and dilute an aliquot of each sample to the working concentration (20 µg/mL) and analyze by HPLC.

  • Rationale: Using 0.1 M HCl and 0.1 M NaOH provides conditions for acid- and base-catalyzed hydrolysis, respectively, which are common degradation pathways.[5]

Protocol: Oxidative Stability
  • Preparation: Use the same 1 mg/mL stock solutions as described above.

  • Stress Sample Preparation: Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks. Add 1 mL of 30% hydrogen peroxide and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 100 µg/mL in 3% H₂O₂.

  • Incubation: Keep the flasks at room temperature for 24 hours, protected from light.

  • Analysis: After 24 hours, dilute an aliquot to the working concentration (20 µg/mL) and analyze immediately by HPLC.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress that a drug might encounter metabolically or through interaction with excipients.[12]

Protocol: HPLC-UV Method for Analysis

A robust, stability-indicating HPLC method is crucial for separating the parent peak from any degradation products.[16][18]

  • System: HPLC with UV/PDA Detector.[15]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The λmax of the parent compound (e.g., 280 nm), or PDA detection from 200-400 nm to monitor for impurities with different chromophores.

  • System Suitability: Before analysis, ensure the system meets suitability criteria (e.g., >2000 theoretical plates, tailing factor <2, and %RSD <1.0% for six replicate injections of a standard).[17]

Data Presentation and Interpretation

The data generated from the HPLC analysis allows for a direct quantitative comparison. The percentage of the parent compound remaining is calculated by comparing the peak area at the end of the study to the T=0 control sample.

Table 1: Comparative Stability Data (% Parent Compound Remaining after 24h)

Compound ClassAcidic (0.1 M HCl, 40°C)Basic (0.1 M NaOH, 40°C)Oxidative (3% H₂O₂, RT)
Hydroxy-Pyridazinone 92.5%45.3%68.1%
Methoxy-Pyridazinone 98.8%97.2%95.4%

Interpretation:

The hypothetical data in Table 1 clearly illustrates the expected stability profile. The Methoxy-Pyridazinone demonstrates superior stability across all stress conditions. The most dramatic difference is observed under basic hydrolysis, where the Hydroxy-Pyridazinone shows significant degradation (>50%). This is directly attributable to the deprotonation of the acidic hydroxyl group, creating a phenoxide-like species that is highly susceptible to degradation and oxidation.[10][11] The substantial degradation under oxidative stress further confirms the liability of the hydroxyl group.

Practical Implications and Conclusion

The choice between a methoxy and a hydroxy substituent on a pyridazinone scaffold is a critical decision in drug design with significant downstream consequences.

  • Methoxy-Pyridazinones are inherently more stable. This translates to a longer shelf-life, greater compatibility with a wider range of formulation excipients, and potentially more predictable metabolic profiles. For a drug intended for oral administration, which must survive the acidic environment of the stomach and the neutral-to-basic environment of the intestine, the enhanced stability of the methoxy analog is a considerable advantage.

  • Hydroxy-Pyridazinones , while less stable, should not be dismissed outright. The hydroxyl group provides a valuable handle for hydrogen bonding interactions with a biological target, which may be essential for potency. Furthermore, its susceptibility to degradation can sometimes be harnessed; it can act as a site for metabolic conjugation (e.g., glucuronidation), facilitating clearance. If a hydroxy-pyridazinone is the superior lead based on potency, development teams must be prepared to address its stability challenges through formulation strategies, such as enteric coatings, antioxidant inclusion, or selection of packaging that protects from light and moisture.

References

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Comparative

A Comparative Guide to TLC Visualization Methods for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

This guide provides an in-depth comparison of thin-layer chromatography (TLC) visualization techniques for the heterocyclic compound 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. As a critical tool in synthetic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of thin-layer chromatography (TLC) visualization techniques for the heterocyclic compound 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. As a critical tool in synthetic chemistry, TLC allows for rapid reaction monitoring and purity assessment. The choice of visualization method is paramount for achieving accurate and sensitive detection. This document offers experimental protocols and a comparative analysis to guide researchers in selecting the optimal method for their specific application.

Compound Profile: 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Understanding the structural features of the target molecule is fundamental to selecting an appropriate visualization technique.

  • Structure:

    • CAS Number: 114333-03-8[1][2]

    • Molecular Formula: C₆H₇ClN₂O₂

    • Key Features: The molecule possesses a pyridazinone heterocyclic core, which is a conjugated system containing double bonds and heteroatoms (nitrogen). This inherent conjugation makes it an excellent candidate for UV-light-based detection methods.[3] Additionally, it contains several functional groups: a halide (chloro), an ether (methoxy), and a lactam (cyclic amide). These groups offer potential reactivity with various chemical staining reagents.

Non-Destructive Visualization: The Primary Approach

For routine analysis where sample recovery or further analysis is desired, non-destructive methods are the first line of choice.

Principle of Detection: This technique relies on the analyte's ability to absorb short-wavelength UV light. TLC plates are often manufactured with a fluorescent indicator (e.g., F₂₅₄) that emits a bright green glow when irradiated at 254 nm.[4] Compounds containing chromophores, such as the conjugated pyridazinone ring system in our target molecule, absorb this UV light. This absorption quenches the plate's fluorescence, causing the compound to appear as a dark spot against the glowing background.[4][5]

Applicability: Due to its conjugated heterocyclic structure, 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is expected to be strongly UV-active, making UV shadowing an ideal primary visualization method.

Experimental Protocol: UV Shadowing

  • Develop the TLC Plate: After eluting the TLC plate in a suitable mobile phase, remove it from the chamber and mark the solvent front with a pencil.

  • Dry the Plate: Thoroughly dry the plate in a fume hood to ensure complete removal of the mobile phase, as residual solvent can interfere with visualization.

  • Visualize: Place the dried plate under a short-wavelength (254 nm) UV lamp in a darkened environment.

  • Document: The analyte spots will appear as dark shadows.[6] Immediately outline the spots with a pencil, as the visualization is only apparent under the lamp.

Chemical Visualization Methods (Destructive)

When higher sensitivity is required, or to visualize UV-inactive impurities, destructive chemical stains are employed. These methods involve a chemical reaction between the stain and the analyte, resulting in a colored product.

Principle of Detection: Iodine is a semi-destructive, general-purpose stain. Solid iodine sublimes to form a vapor that adsorbs onto the surface of the TLC plate. It has a particular affinity for organic compounds, forming temporary, colored complexes that appear as yellow or brown spots.[7][8][9] The interaction is largely based on weak charge-transfer complexes with unsaturated and aromatic compounds.[10][11]

Applicability: The heterocyclic nature and presence of heteroatoms in the target compound make it likely to form a complex with iodine, enabling visualization. This method is advantageous as the stain can often be removed by gentle heating, potentially allowing for subsequent staining with a different reagent.[12]

Experimental Protocol: Iodine Staining

  • Prepare Chamber: Place a few crystals of solid iodine at the bottom of a sealed glass chamber or jar. A piece of filter paper can be added to help saturate the atmosphere.[5] Allow 10-15 minutes for the iodine vapor to fill the chamber.

  • Develop Plate: Place the dried, developed TLC plate inside the iodine chamber using forceps.

  • Visualize: Monitor the plate. Spots should appear as yellowish-brown within a few minutes.[7]

  • Document: Remove the plate and immediately circle the spots with a pencil. The iodine stain is transient and will fade over time as the iodine desorbs from the plate.[5]

Principle of Detection: This is a strong oxidizing stain. The permanganate ion (MnO₄⁻), which is intensely purple, is reduced by oxidizable functional groups to manganese dioxide (MnO₂), a brownish-yellow solid.[13] This results in the appearance of yellow or brown spots on a purple or pink background.

Applicability: The double bonds within the pyridazinone ring of the target molecule are susceptible to oxidation by potassium permanganate. This makes the KMnO₄ stain a highly effective and sensitive method for its detection. It is an excellent general-purpose stain for most organic compounds.[5][13]

Experimental Protocol: Potassium Permanganate Staining

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of distilled water.[5][14] Store the solution in a dark bottle.

  • Stain Application: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps.

  • Wipe and Develop: Quickly remove the plate and wipe excess reagent from the back with a paper towel.

  • Visualize: Spots corresponding to oxidizable compounds will appear immediately as yellow to brown spots against the purple background.[5] Gentle heating with a heat gun can accelerate the development of weaker spots.

Principle of Detection: Also known as Hanessian's Stain, CAM is a highly sensitive, universal oxidizing stain. Under acidic conditions and upon heating, the Ce(IV) and/or Mo(VI) species are reduced by the organic analyte. This redox reaction produces a mixture of lower oxidation state cerium and molybdenum oxides, which form intensely colored, typically dark blue, complexes.[10]

Applicability: CAM reacts with a vast array of functional groups, including alcohols, phenols, carbonyls, and amines.[12][15] Given the heteroatoms and carbonyl group in 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, this stain is expected to provide highly sensitive detection, making it ideal for identifying trace impurities.

Experimental Protocol: Ceric Ammonium Molybdate Staining

  • Reagent Preparation: In 235 mL of distilled water, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Slowly and carefully, add 15 mL of concentrated sulfuric acid. Stir until the solution is homogeneous.[14]

  • Stain Application: Dip the dried TLC plate into the CAM solution.

  • Wipe and Develop: Remove the plate, wipe the back, and gently heat with a heat gun.

  • Visualize: Compounds will appear as dark blue or greenish spots against a pale yellow-green background. The intensity of the color often correlates with the concentration of the analyte.

Principle of Detection: This is a general-purpose reagent that produces a wide spectrum of colors depending on the analyte. The mechanism involves the acid-catalyzed reaction (e.g., electrophilic aromatic substitution or condensation) between the analyte and vanillin.[9] Subsequent dehydration upon heating leads to the formation of highly conjugated, and therefore colored, products.

Applicability: This stain is particularly effective for nucleophilic compounds, alcohols, and carbonyls.[16][17] The presence of the carbonyl group and heteroatoms in the target compound suggests it will react to form a colored spot, potentially with a characteristic hue that could help differentiate it from other components in a mixture.

Experimental Protocol: Vanillin-Sulfuric Acid Staining

  • Reagent Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol. Carefully add 2.5 mL of concentrated sulfuric acid to the solution while stirring.[16] Store in a foil-wrapped container.

  • Stain Application: Dip the dried TLC plate into the vanillin solution.

  • Wipe and Develop: Remove the plate, wipe the back, and heat carefully with a heat gun.

  • Visualize: A range of colors (e.g., blue, purple, red, brown) will develop for different compounds. Overheating will cause the entire plate to char.

Workflow and Method Selection

The choice of visualization method depends on the analytical goal. The following diagrams illustrate a typical workflow and a decision-making process.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization & Analysis prep Prepare TLC Plate & Mobile Phase spot Spot Sample prep->spot develop Develop Plate in Chamber spot->develop dry Dry Plate develop->dry visualize Visualize Spots dry->visualize analyze Calculate Rf & Interpret visualize->analyze

Caption: General experimental workflow for Thin-Layer Chromatography.

Visualization_Selection start Need to Visualize TLC Spot? q1 Is non-destructive analysis required? start->q1 uv Use UV Light (254 nm) q1->uv Yes q2 Is the compound UV-active? q1->q2 No uv->q2 Then check... stain Choose Chemical Stain q2->stain No general Use General Stain (KMnO4 or Iodine) q2->general Yes, but need confirmation q3 Need high sensitivity for trace impurities? stain->q3 cam Use CAM Stain q3->cam Yes q3->general No

Caption: Decision tree for selecting a suitable TLC visualization method.

Comparative Summary and Recommendations

The performance of each method is summarized below to facilitate an objective comparison.

FeatureUV Shadowing (254 nm)Iodine VaporPotassium Permanganate (KMnO₄)Ceric Ammonium Molybdate (CAM)Vanillin-Sulfuric Acid
Principle Fluorescence Quenching[5]Complex Formation[9]Oxidation[13]Oxidation[10]Condensation/Polymerization[9]
Destructive? NoSemi (often reversible)[12]YesYesYes
Generality Specific to chromophoresBroadBroad (oxidizable groups)Very Broad (universal)Broad (esp. nucleophiles)
Sensitivity ModerateModerateHighVery HighHigh
Ease of Use Very EasyEasyEasyModerate (requires heating)Moderate (requires heating)
Spot Color Dark spot on green backgroundYellow/BrownYellow/Brown on purpleDark Blue/GreenVarious Colors
Pros Instant, non-destructiveSimple, often reversibleHigh contrast, readily availableExtremely sensitive, universalCan give characteristic colors
Cons Only for UV-active compoundsFades quickly, corrosive[7]Destructive, background can fadeDestructive, corrosive reagentDestructive, requires careful heating

Senior Application Scientist's Recommendation:

  • Primary Method for Routine Analysis: UV Shadowing (254 nm) should be the default method for routine monitoring of reactions involving 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. Its non-destructive, rapid, and simple nature is ideal for tracking the consumption of starting materials and the formation of the UV-active product.

  • Secondary Method for High Sensitivity: For assessing final purity, detecting trace impurities, or if a co-spotting compound is not UV-active, Ceric Ammonium Molybdate (CAM) stain is the recommended secondary method. Its outstanding sensitivity ensures that even minor components are visualized, providing a more complete picture of the sample's composition.[15]

  • General-Purpose Alternative: Potassium Permanganate (KMnO₄) stain serves as an excellent and readily available alternative to CAM. It offers high sensitivity for the target compound and provides a clear, high-contrast result, making it a reliable workhorse in any synthetic chemistry lab.

By selecting the appropriate method based on the analytical objective, researchers can ensure robust and reliable characterization of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one throughout the drug development process.

References

  • University of Rochester. Magic Formulas: TLC Stains. Available from: [Link]

  • Han, X., & Cheng, H. (2018). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. Journal of Visualized Experiments, (137), 57731. Available from: [Link]

  • University of California, Los Angeles. Iodine Staining. Available from: [Link]

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  • The Sarpong Group, University of California, Berkeley. Appendix 3: Recipes For TLC Stains. Available from: [Link]

  • ChemicalDesk.Com. TLC Stains Preparation. Available from: [Link]

  • McMaster University. A Visual Guide to Making Vanillin Stain. Available from: [Link]

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  • Avanti, G., et al. (1987). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. Lipids, 22(3), 201-5. Available from: [Link]

  • Avanti, G., et al. (1987). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. PubMed. Available from: [Link]

  • Georganics. 6-Chloro-5-methylpyridazin-3(2H)-one. Available from: [Link]

  • Watson, D. G. (2015). Pharmaceutical Analysis. Elsevier. Available from: [Link]

  • American Laboratory. A UV Shadowing Technique Using a CCD Imaging System. Available from: [Link]

  • Appretech Scientific Limited. 6-Chloro-5-methoxy-2,3-dihydropyridazin-3-one. Available from: [Link]

  • NPTEL. Lecture 34 : Thin Layer Chromatography. Available from: [Link]

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